SB-216
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C17H18N4O2 |
|---|---|
Peso molecular |
310.35 g/mol |
Nombre IUPAC |
7-methoxy-4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C17H18N4O2/c1-10-18-13-5-3-4-12(13)17(19-10)21-9-16(22)20-14-8-11(23-2)6-7-15(14)21/h6-8H,3-5,9H2,1-2H3,(H,20,22) |
Clave InChI |
UEPKZTFWZFQXML-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of SB-216763
For Immediate Release
[City, State] – December 4, 2025 – In the intricate world of cellular signaling, the precise modulation of key enzymes is paramount for therapeutic intervention. This technical guide offers an in-depth exploration of the mechanism of action of SB-216763, a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3 (GSK-3). This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its biochemical interactions, cellular effects, and the experimental methodologies used to elucidate its function.
Core Mechanism: Competitive Inhibition of GSK-3
SB-216763 is a cell-permeable maleimide (B117702) derivative that functions as a highly potent, ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms.[1] Its mechanism relies on its ability to bind to the ATP-binding pocket of the GSK-3 enzyme, thereby preventing the phosphorylation of its downstream substrates. This competitive inhibition is a critical aspect of its function, leading to the modulation of multiple signaling pathways.
Quantitative Inhibition Data
The potency and selectivity of SB-216763 have been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data, offering a clear comparison of its activity against its primary targets and other kinases.
| Parameter | Target | Value | Reference Assay |
| IC50 | GSK-3α | 34.3 nM | In vitro kinase assay |
| IC50 | GSK-3β | 34.3 nM | In vitro kinase assay[1] |
| Ki | GSK-3α | 9.1 nM | Enzyme kinetics study |
Table 1: In Vitro Inhibitory Activity of SB-216763 against GSK-3 Isoforms. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) demonstrate the high potency of SB-216763 for both GSK-3α and GSK-3β.
| Parameter | Cellular Process | Cell Line | Value |
| EC50 | Glycogen Synthesis Stimulation | Human Liver Cells | 3.6 µM[1] |
Table 2: Cellular Activity of SB-216763. The half-maximal effective concentration (EC50) for the stimulation of glycogen synthesis highlights the compound's efficacy in a cellular context.
Selectivity Profile
A hallmark of a valuable chemical probe and potential therapeutic is its selectivity. SB-216763 has been profiled against a panel of other protein kinases, demonstrating a high degree of selectivity for GSK-3.
| Kinase Panel | Concentration of SB-216763 | Inhibition |
| 24 other protein kinases | 10 µM | Minimal to no inhibition |
Table 3: Kinase Selectivity of SB-216763. At a concentration significantly higher than its IC50 for GSK-3, SB-216763 shows minimal off-target activity against a broad range of other kinases.
Impact on Key Signaling Pathways
The inhibition of GSK-3 by SB-216763 has profound effects on several critical signaling pathways, most notably the Wnt/β-catenin pathway.
Wnt/β-Catenin Signaling
In the absence of a Wnt signal, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, SB-216763 prevents the phosphorylation of β-catenin.[2][3] This leads to the stabilization and accumulation of β-catenin in the cytoplasm. The stabilized β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes.[4]
Figure 1: Wnt/β-catenin signaling pathway and the action of SB-216763. This diagram illustrates how SB-216763 inhibits GSK-3, leading to the stabilization of β-catenin and the activation of target gene transcription.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of SB-216763.
TCF/LEF Luciferase Reporter Assay in HEK293 Cells
This assay is used to quantify the activation of the Wnt/β-catenin signaling pathway.
Objective: To measure the dose-dependent effect of SB-216763 on TCF/LEF-mediated gene transcription.
Materials:
-
HEK293 cells
-
TCF/LEF luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
SB-216763 (stock solution in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 3.5 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of SB-216763 or vehicle (DMSO).
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The fold induction is calculated relative to the vehicle-treated control.
Glycogen Synthesis Assay in Human Liver Cells
This assay measures the effect of SB-216763 on glycogen synthesis.
Objective: To determine the EC50 value of SB-216763 for the stimulation of glycogen synthesis.
Materials:
-
Human liver cell line (e.g., HepG2)
-
Glucose-free culture medium
-
[¹⁴C]-glucose
-
SB-216763 (stock solution in DMSO)
-
Glycogen
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture human liver cells to confluence in standard medium.
-
Starvation: Incubate the cells in glucose-free medium for 2 hours to deplete intracellular glucose.
-
Treatment and Labeling: Treat the cells with varying concentrations of SB-216763 or vehicle (DMSO) in the presence of [¹⁴C]-glucose for 90 minutes.
-
Cell Lysis and Glycogen Precipitation: Lyse the cells and precipitate the glycogen by adding ethanol.
-
Washing: Wash the glycogen pellet with ethanol to remove unincorporated [¹⁴C]-glucose.
-
Quantification: Resuspend the pellet in water and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of [¹⁴C]-glucose incorporated into glycogen for each concentration of SB-216763 and calculate the EC50 value.
Figure 2: General experimental workflow for characterizing SB-216763. This diagram outlines the key steps in the in vitro and cell-based assays used to determine the potency and efficacy of the inhibitor.
Conclusion
SB-216763 is a powerful research tool for dissecting the multifaceted roles of GSK-3 in cellular processes. Its high potency, selectivity, and well-characterized ATP-competitive mechanism of action make it an invaluable asset for studies on neurodegenerative diseases, cancer, and metabolic disorders where GSK-3 is a key therapeutic target. The detailed experimental protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers seeking to utilize SB-216763 in their investigations.
References
- 1. SB216763 | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Glycogen synthase kinase-3β inhibitor SB216763 promotes DNA repair in ischemic retinal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
SB-216763: A Technical Guide to a Potent GSK-3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-216763 is a potent, selective, and cell-permeable small molecule inhibitor of Glycogen (B147801) Synthase Kinase-3 (GSK-3). As an ATP-competitive inhibitor, it targets both GSK-3α and GSK-3β isoforms with high affinity. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of SB-216763. It details its role in modulating critical signaling pathways, particularly the Wnt/β-catenin pathway, and summarizes its application in various research areas including stem cell biology, neuroprotection, and inflammation. Detailed experimental protocols and data are presented to facilitate its use in laboratory settings.
Chemical Structure and Properties
SB-216763, with the IUPAC name 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione, is a synthetic arylindolemaleimide. Its chemical structure is characterized by a central maleimide (B117702) ring substituted with a dichlorophenyl group and a methyl-indolyl group.
Table 1: Chemical and Physical Properties of SB-216763
| Property | Value | Reference(s) |
| IUPAC Name | 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | [1] |
| Molecular Formula | C₁₉H₁₂Cl₂N₂O₂ | [1] |
| Molecular Weight | 371.22 g/mol | [1] |
| CAS Number | 280744-09-4 | [1] |
| Appearance | Orange to red solid | [2] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble in DMSO (up to 100 mM) | [1][3] |
| Insoluble in water and ethanol | [4] | |
| Storage | Store at room temperature or -20°C, desiccated. Protect from light. | [5][6] |
Mechanism of Action: GSK-3 Inhibition
SB-216763 is a highly selective and potent ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3). It exhibits similar inhibitory activity against both GSK-3α and GSK-3β isoforms.
Table 2: In Vitro Inhibitory Activity of SB-216763
| Target | IC₅₀ | Kᵢ | Reference(s) |
| GSK-3α | 34.3 nM | 9 nM | [2][7][8] |
| GSK-3β | 34.3 nM | - | [2] |
GSK-3 is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 by SB-216763 leads to the modulation of various downstream signaling pathways. A key consequence of GSK-3 inhibition is the stabilization and nuclear accumulation of β-catenin, a central component of the canonical Wnt signaling pathway.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3, as part of a "destruction complex" with Axin, APC, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The binding of Wnt ligands to their receptors (Frizzled and LRP5/6) leads to the inactivation of the destruction complex. SB-216763 mimics this effect by directly inhibiting GSK-3, thereby preventing β-catenin phosphorylation and degradation. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes.
Caption: Wnt/β-catenin signaling with and without SB-216763.
Experimental Applications and Protocols
SB-216763 has been utilized in a wide range of research applications, primarily leveraging its ability to modulate GSK-3 activity and activate Wnt/β-catenin signaling.
Stem Cell Biology: Maintenance of Pluripotency
SB-216763 has been shown to maintain the pluripotency of mouse embryonic stem cells (mESCs) in the absence of leukemia inhibitory factor (LIF) when co-cultured with mouse embryonic fibroblasts (MEFs).[5][9]
Experimental Protocol: Maintenance of Mouse Embryonic Stem Cells
-
Cell Culture:
-
J1 mESCs are cultured on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs).
-
The culture medium consists of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% fetal bovine serum (FBS), 1% non-essential amino acids, 1% L-glutamine, 1% penicillin-streptomycin, and 0.1 mM β-mercaptoethanol.
-
-
Treatment:
-
For maintenance of pluripotency, the medium is supplemented with SB-216763 at a final concentration of 10 µM.[9] The vehicle control is typically 0.1% DMSO.
-
Cells are passaged every 2-3 days.
-
-
Assessment of Pluripotency:
-
Morphology: Pluripotent mESC colonies exhibit a compact, round morphology with well-defined borders.
-
Alkaline Phosphatase Staining: Pluripotent colonies stain positive for alkaline phosphatase activity.
-
Immunofluorescence: Cells are stained for pluripotency markers such as Oct4 and Nanog.
-
Gene Expression Analysis: Quantitative PCR (qPCR) is performed to assess the expression levels of pluripotency-associated genes (e.g., Oct4, Sox2, Nanog).
-
Caption: Workflow for mESC pluripotency maintenance with SB-216763.
Neuroprotection
SB-216763 has demonstrated neuroprotective effects in various models of neuronal cell death.[1] It can protect primary neurons from apoptosis induced by inhibition of the PI3K pathway.[5]
Experimental Protocol: In Vitro Neuroprotection Assay
-
Cell Culture:
-
Primary cerebellar granule neurons are isolated from postnatal day 7-8 rat pups and plated on poly-L-lysine coated plates.
-
Cells are cultured in Basal Medium Eagle (BME) supplemented with 10% FBS, 25 mM KCl, 2 mM L-glutamine, and penicillin-streptomycin.
-
-
Induction of Apoptosis:
-
After 24 hours in culture, apoptosis is induced by switching to a low potassium medium (5 mM KCl) containing a PI3K inhibitor such as LY294002 (e.g., 20 µM).
-
-
Treatment:
-
SB-216763 is added to the culture medium at various concentrations (e.g., 1-10 µM) at the same time as the apoptotic stimulus.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Cell viability is assessed after 24-48 hours using assays such as the MTT assay or by counting viable cells based on morphology (e.g., condensed chromatin, apoptotic bodies).
-
Caspase Activity: Apoptosis can be quantified by measuring the activity of caspases (e.g., caspase-3) using colorimetric or fluorometric assays.
-
Anti-inflammatory Effects
SB-216763 has been shown to exert anti-inflammatory effects in various in vitro and in vivo models.[10][11] For instance, it can reduce the production of pro-inflammatory cytokines in response to inflammatory stimuli.
Experimental Protocol: In Vivo Model of Pulmonary Inflammation
-
Animal Model:
-
Pulmonary inflammation and fibrosis are induced in mice (e.g., C57BL/6) by intratracheal administration of bleomycin (B88199) (BLM).
-
-
Treatment:
-
SB-216763 is administered to the mice, for example, via intravenous injection at a dose of 20 mg/kg.[1] The treatment can be initiated concurrently with or after the inflammatory insult.
-
-
Assessment of Anti-inflammatory Effects:
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze the influx of inflammatory cells (e.g., neutrophils, macrophages) and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) by ELISA.
-
Histology: Lung tissue is collected for histological analysis to assess the degree of inflammation and fibrosis (e.g., using H&E and Masson's trichrome staining).
-
Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression of inflammatory and fibrotic markers by qPCR.
-
Data Summary
The following tables summarize key quantitative data related to the biological activity of SB-216763.
Table 3: Cellular Activity of SB-216763
| Assay | Cell Line | EC₅₀ / Concentration | Effect | Reference(s) |
| Glycogen Synthesis Stimulation | Human Liver Cells | 3.6 µM | Stimulates glycogen synthesis | [1][4] |
| β-catenin/LEF-TCF Reporter Gene Assay | HEK293 cells | 5 µM | 2.5-fold induction | [1] |
| Maintenance of mESC Pluripotency | J1 mESCs | 10 µM | Maintains undifferentiated state | [9] |
| Neuroprotection | Cerebellar Granule Neurons | 3 µM | Maximal protection against apoptosis | [1] |
Table 4: In Vivo Efficacy of SB-216763
| Animal Model | Dose and Route | Effect | Reference(s) |
| Bleomycin-induced pulmonary inflammation in mice | 20 mg/kg, i.v. | Reduces lung inflammation and fibrosis, improves survival | [1] |
Conclusion
SB-216763 is a valuable research tool for investigating the physiological and pathological roles of GSK-3. Its high potency and selectivity make it a preferred inhibitor for both in vitro and in vivo studies. The detailed information and protocols provided in this guide are intended to support researchers in effectively utilizing SB-216763 to explore the intricate signaling networks regulated by GSK-3 and to potentially identify new therapeutic strategies for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. As with any pharmacological agent, careful dose-response studies and appropriate controls are essential for obtaining reliable and reproducible results.
References
- 1. stemcell.com [stemcell.com]
- 2. diva-portal.org [diva-portal.org]
- 3. GSK3: A Kinase Balancing Promotion and Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Initial in Vivo Studies with [11C]SB-216763: The First Radiolabeled Brain Penetrative Inhibitor of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of Glycosaminoglycan-Rich Matrix Production in Human Marrow-Derived Mesenchymal Stem Cell Chondrogenic Culture by Lithium Chloride and SB216763 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to SB-216763 (CAS: 280744-09-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-216763 is a potent, selective, and cell-permeable small molecule inhibitor of Glycogen (B147801) Synthase Kinase-3 (GSK-3). Identified as a maleimide (B117702) derivative, it acts as an ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms with high affinity. Its selectivity for GSK-3 over a broad range of other protein kinases makes it a valuable pharmacological tool for elucidating the multifaceted roles of GSK-3 in cellular signaling. This guide provides a comprehensive overview of SB-216763, including its mechanism of action, key quantitative data, detailed experimental protocols, and its impact on significant signaling pathways.
Core Compound Information
| Property | Value | Citation(s) |
| CAS Number | 280744-09-4 | [1][2] |
| Chemical Name | 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | [2] |
| Molecular Formula | C₁₉H₁₂Cl₂N₂O₂ | [1][2][3] |
| Molecular Weight | 371.22 g/mol | [1][3] |
| Appearance | Lyophilized powder | [3] |
| Solubility | Soluble in DMSO up to 100 mM | [1][2] |
| Storage | Store lyophilized or in solution at -20°C, desiccated. | [3] |
Mechanism of Action
SB-216763 functions as a highly selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2][3] It exhibits similar potency for both GSK-3α and GSK-3β isoforms.[3][4] By binding to the ATP-binding pocket of GSK-3, SB-216763 prevents the phosphorylation of downstream substrates. This inhibition mimics the effects of signaling pathways that naturally suppress GSK-3 activity, such as the Wnt/β-catenin and PI3K/Akt pathways.[3][5]
Quantitative Data
Table 3.1: In Vitro Potency and Selectivity
| Target | Assay Type | Value | Conditions | Citation(s) |
| GSK-3α | IC₅₀ | 34.3 nM | Cell-free kinase assay | [1][4][6] |
| GSK-3β | IC₅₀ | ~34.3 nM | Cell-free kinase assay | [4][6] |
| GSK-3α | Kᵢ | 9 nM | ATP-competitive inhibition | [7][8][9] |
| GSK-3β | % Inhibition | 96% at 10 µM | Cell-free kinase assay | [6] |
| Other Kinases (panel of 24) | IC₅₀ | >10 µM | Cell-free kinase assays | [1][2][3] |
Table 3.2: Cellular Activity
| Cellular Effect | Cell Line | Value | Citation(s) |
| Stimulation of glycogen synthesis | Human liver cells | EC₅₀ = 3.6 µM | [3][5][6] |
| Induction of β-catenin/LEF-TCF reporter gene | HEK293 cells | 2.5-fold induction at 5 µM | [6] |
| Neuroprotection from PI3K pathway inhibition | Primary neurons | Maximal at 3 µM | [3][6] |
| Maintenance of mouse embryonic stem cell pluripotency | J1 mESCs | 10-20 µM | [4][10] |
Signaling Pathways
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. SB-216763 inhibits this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[3] This allows β-catenin to translocate to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes.[5][6]
Caption: Wnt/β-catenin pathway modulation by SB-216763.
Glycogen Metabolism
GSK-3 phosphorylates and inactivates glycogen synthase (GS), the rate-limiting enzyme in glycogen synthesis. By inhibiting GSK-3, SB-216763 prevents the phosphorylation of GS, thereby increasing its activity and promoting the conversion of glucose into glycogen.[1][8] This leads to increased glycogen stores in cells, particularly in hepatocytes.[3][6]
References
- 1. rndsystems.com [rndsystems.com]
- 2. SB 216763 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 3. SB216763 | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Selective small molecule inhibitors of glycogen synthase kinase-3 modulate glycogen metabolism and gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probe SB-216763 | Chemical Probes Portal [chemicalprobes.org]
- 10. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of SB-216763: A Technical Guide
An In-depth Examination of a Potent Glycogen (B147801) Synthase Kinase-3 Inhibitor for Researchers and Drug Development Professionals.
Introduction
SB-216763 is a potent, selective, and cell-permeable small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] As a member of the arylindolemaleimide class, it has become an invaluable pharmacological tool for elucidating the multifaceted roles of GSK-3 in cellular signaling.[3][4] GSK-3 is a constitutively active serine/threonine kinase that acts as a critical negative regulator in numerous signaling pathways, including the Wnt/β-catenin, PI3K/Akt, and hedgehog pathways. Its dysregulation is implicated in a wide array of pathologies such as neurodegenerative diseases, mood disorders, diabetes, and cancer.[3][5] This guide provides a comprehensive overview of the biological activity of SB-216763, its mechanism of action, quantitative data, and detailed experimental protocols for its application in research.
Core Mechanism of Action
SB-216763 exerts its biological effects primarily through the direct inhibition of GSK-3. It is an ATP-competitive inhibitor, binding to the ATP pocket of the kinase domain of both GSK-3 isoforms, GSK-3α and GSK-3β, with high potency.[2][6] This competitive inhibition prevents the phosphorylation of GSK-3's downstream substrates. The compound exhibits high selectivity for GSK-3 over a broad panel of other protein kinases, making it a specific tool for studying GSK-3-mediated processes.[1][2]
The most well-characterized consequence of GSK-3 inhibition by SB-216763 is the activation of the canonical Wnt/β-catenin signaling pathway.[1][2] In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. By inhibiting GSK-3, SB-216763 prevents β-catenin phosphorylation, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus.[2][5] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[1][6][7]
Quantitative Data Summary
The potency and selectivity of SB-216763 have been quantified in various biochemical and cellular assays. Key quantitative metrics are summarized below for easy comparison.
| Parameter | Target/Process | Value | Assay Type | Reference(s) |
| IC₅₀ | GSK-3α | 34.3 nM | In vitro kinase assay | [1][2][7][8][9] |
| GSK-3β | ~34 nM (equipotent) | In vitro kinase assay | [1][8] | |
| Other Kinases (panel of 24) | >10 µM | In vitro kinase assay | [1][2][10][7] | |
| Kᵢ | GSK-3 | 9 nM | ATP-competitive binding assay | [3][6][11] |
| EC₅₀ | Glycogen Synthesis | 3.6 µM | Chang human liver cells | [2][7][9] |
| β-catenin/TCF Reporter Gene | ~0.2 µM | HEK293 cells | [7] |
Key Biological Activities
SB-216763 has been utilized across diverse research fields, revealing the critical role of GSK-3 in various physiological and pathological processes.
-
Neuroprotection: SB-216763 protects primary neurons from apoptotic cell death induced by factors such as PI3K pathway inhibition or potassium deprivation.[2][7][9] It has shown therapeutic properties in models of neurodegenerative diseases and ischemic injury by promoting DNA repair and reducing neuronal damage.[5][12]
-
Stem Cell Biology: The inhibitor plays a role in maintaining the pluripotency of mouse embryonic stem cells (mESCs), allowing for their long-term culture in an undifferentiated state in the absence of leukemia inhibitory factor (LIF).[1][13]
-
Anti-inflammatory and Anti-fibrotic Effects: In animal models, SB-216763 reduces pulmonary inflammation and fibrosis by blocking the production of inflammatory cytokines.[1][10][7]
-
Cancer Research: The effect of SB-216763 on cancer cells is context-dependent. It can reduce cell viability and induce apoptosis in certain cancer types, such as pancreatic cancer, by down-regulating GSK-3β.[7][14] It has also been shown to suppress androgen receptor transcriptional activity in prostate cancer models.[15]
-
Metabolic Regulation: As a consequence of GSK-3 inhibition, SB-216763 stimulates glycogen synthesis by activating glycogen synthase, a key enzyme in glycogen metabolism.[1][2][7][9]
-
Autophagy Induction: SB-216763 has been shown to activate autophagy, a cellular process for degrading and recycling damaged components, which contributes to its protective effects in models of cardiac and renal injury.[8][16][17]
Experimental Protocols
Detailed methodologies are crucial for the successful application of SB-216763 in research. Below are protocols for key experiments cited in the literature.
In Vitro GSK-3 Kinase Assay (Radiometric)
This protocol is adapted from Coghlan et al. (2000) and measures the incorporation of ³³P from [γ-³³P]ATP into a specific peptide substrate.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. SB216763 | Cell Signaling Technology [cellsignal.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. GSK-3 Mouse Models to Study Neuronal Apoptosis and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective small molecule inhibitors of glycogen synthase kinase-3 modulate glycogen metabolism and gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Initial in Vivo Studies with [11C]SB-216763: The First Radiolabeled Brain Penetrative Inhibitor of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. promega.com [promega.com]
- 17. selleckchem.com [selleckchem.com]
The GSK-3 Inhibitor SB-216763: A Deep Dive into its Role in Glycogen Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Glycogen (B147801) synthase kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including the regulation of glycogen metabolism. Its constitutive activity in resting cells maintains a phosphorylated, and thus inhibited, state of glycogen synthase, the rate-limiting enzyme in glycogen synthesis. The discovery of selective GSK-3 inhibitors has provided invaluable tools to dissect its physiological roles and explore its therapeutic potential. This technical guide focuses on SB-216763, a potent and selective ATP-competitive inhibitor of GSK-3, and its profound effect on stimulating glycogen synthesis.
Core Mechanism of Action
SB-216763 is a maleimide (B117702) derivative that potently and selectively inhibits both isoforms of GSK-3, GSK-3α and GSK-3β[1]. It acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates[1][2]. A key downstream target of GSK-3 in the context of glycogen metabolism is glycogen synthase (GS)[3][4]. In its active, dephosphorylated state, glycogen synthase catalyzes the addition of glucose units to a growing glycogen chain. GSK-3 phosphorylates glycogen synthase at multiple sites, leading to its inactivation and a subsequent decrease in glycogen synthesis[3][5].
By inhibiting GSK-3, SB-216763 prevents the phosphorylation of glycogen synthase. This leads to the accumulation of the active, dephosphorylated form of glycogen synthase, thereby promoting the synthesis and storage of glycogen[1][6]. This mechanism mimics the physiological effects of insulin (B600854), which also leads to the inhibition of GSK-3, albeit through an indirect signaling cascade involving PI3K and Akt[3][4][7].
Quantitative Data on SB-216763 Activity
The following tables summarize the key quantitative data regarding the inhibitory potency of SB-216763 against GSK-3 and its efficacy in stimulating glycogen synthesis.
| Parameter | Value | Enzyme/System | Reference |
| IC₅₀ | 34.3 nM | Human GSK-3α | [8] |
| Kᵢ | 9 nM | Human GSK-3α | [1] |
| IC₅₀ | ~34.3 nM | Human GSK-3β | [9] |
| Inhibition | 96% at 10 µM | GSK-3β | [6][10] |
Table 1: In Vitro Inhibitory Activity of SB-216763 against GSK-3. This table highlights the high potency of SB-216763 as a GSK-3 inhibitor.
| Parameter | Value | Cell Line | Reference |
| EC₅₀ | 3.6 µM | Human Liver Cells | [8][10] |
Table 2: Efficacy of SB-216763 in Stimulating Glycogen Synthesis. This table shows the effective concentration of SB-216763 required to stimulate glycogen synthesis in a cellular context.
Signaling Pathways
The regulation of glycogen synthesis is a complex process involving multiple signaling pathways. The diagram below illustrates the canonical insulin signaling pathway leading to GSK-3 inhibition and the direct inhibitory effect of SB-216763.
Caption: Signaling pathway for glycogen synthesis regulation.
Experimental Protocols
This section provides a detailed methodology for a key experiment to assess the effect of SB-216763 on glycogen synthesis in a cellular model.
Experiment: Measurement of Glycogen Synthesis in Cultured Human Liver Cells (e.g., HepG2)
1. Cell Culture and Treatment:
- Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
- Seed cells in 6-well plates and grow to 80-90% confluency.
- Serum-starve the cells for 12-16 hours in serum-free DMEM prior to the experiment.
- Prepare stock solutions of SB-216763 in DMSO.
- Treat the cells with varying concentrations of SB-216763 (e.g., 0.1, 1, 3, 10, 30 µM) or a vehicle control (DMSO) for a specified time (e.g., 2-4 hours).
2. Glycogen Assay:
- Following treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a suitable buffer (e.g., 0.02 N HCl).
- Quantify the glycogen content using a commercially available glycogen assay kit. These kits typically involve the enzymatic degradation of glycogen to glucose, which is then measured using a colorimetric or fluorometric assay[11][12][13].
- The principle of one common method involves:
- Hydrolysis of glycogen to glucose by amyloglucosidase.
- Oxidation of glucose to produce a product that reacts with a probe to generate a detectable signal (absorbance or fluorescence)[11][12].
- To determine the amount of glycogen, two parallel reactions are often performed: one with and one without the hydrolysis enzyme (amyloglucosidase). The difference in glucose concentration between these two reactions represents the amount of glucose derived from glycogen[13][14].
- Normalize the glycogen content to the total protein concentration of the cell lysate, determined using a standard protein assay (e.g., BCA assay).
3. Data Analysis:
- Express the results as the amount of glycogen (e.g., µg) per mg of total protein.
- Plot the glycogen content as a function of the SB-216763 concentration to determine the dose-response relationship and calculate the EC₅₀ value.
Experimental Workflow Diagram:
Caption: Workflow for assessing SB-216763's effect on glycogen synthesis.
Conclusion and Future Directions
SB-216763 has been instrumental in elucidating the role of GSK-3 in glycogen metabolism and other cellular pathways. Its ability to potently and selectively inhibit GSK-3, leading to the activation of glycogen synthase and subsequent glycogen accumulation, underscores its value as a research tool. For drug development professionals, the mechanism of SB-216763 offers a proof-of-concept for targeting GSK-3 in metabolic disorders characterized by impaired glycogen storage, such as certain types of glycogen storage diseases (GSDs)[15][16][17][18]. Further research may focus on the development of GSK-3 inhibitors with improved pharmacokinetic and safety profiles for potential therapeutic applications. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and scientists to design and interpret experiments aimed at further exploring the therapeutic potential of GSK-3 inhibition.
References
- 1. Selective small molecule inhibitors of glycogen synthase kinase-3 modulate glycogen metabolism and gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycogen Synthase Kinase 3 (GSK3) Inhibitor: SB 216763 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. GSK-3 - Wikipedia [en.wikipedia.org]
- 4. Glycogen Synthase Kinase-3 in Insulin and Wnt Signalling : a Double-edged Sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. SB 216763 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. SB216763 | Cell Signaling Technology [cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Biochemical Measurement of Glycogen: Method to Investigate the AMPK-Glycogen Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical Titration of Glycogen In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycogen-Glo Assay | Glycogen Assay Kit [promega.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Clinical trial: Glycogen Storage Disease Type Ia, GSDIa, (NCT06735755) - CRISPR Medicine [crisprmedicinenews.com]
- 16. DTX401 Gene Therapy in Glycogen Storage Disease (GSD) Type Ia | Children's Hospital of Philadelphia [chop.edu]
- 17. Safety and Efficacy of DTX401, an AAV8-Mediated Liver-Directed Gene Therapy, in Adults With Glycogen Storage Disease Type I a (GSDIa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glycogen Storage Disease Type Ia (GSDIa) Disease Monitoring Program | Clinical Research Trial Listing ( Glycogen Storage Disease Type Ia ) ( NCT06636383 ) [trialx.com]
SB-216763 in maintaining embryonic stem cell pluripotency
An In-Depth Technical Guide to SB-216763 in Maintaining Embryonic Stem Cell Pluripotency
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule SB-216763 and its critical role in the maintenance of embryonic stem cell (ESC) pluripotency. SB-216763, a potent and specific inhibitor of Glycogen Synthase Kinase 3 (GSK-3), has been demonstrated to effectively sustain the self-renewal of mouse embryonic stem cells (mESCs) in the absence of exogenous leukemia inhibitory factor (LIF)[1][2][3]. This is primarily achieved through the modulation of the canonical Wnt/β-catenin signaling pathway, a cornerstone in the regulation of pluripotency. This document details the underlying molecular mechanisms, presents key quantitative data from seminal studies, provides detailed experimental protocols, and includes visual diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding and practical application of SB-216763 in stem cell research.
Introduction: The Challenge of Pluripotency Maintenance
Embryonic stem cells possess the unique dual capabilities of indefinite self-renewal and the potential to differentiate into all cell types of the three primary germ layers. The maintenance of this pluripotent state in vitro is a delicate balance, traditionally reliant on the presence of specific cytokines, such as LIF, and co-culture with feeder layers like mouse embryonic fibroblasts (MEFs)[3]. However, the quest for more defined and robust culture conditions has led to the exploration of small molecules that can target key signaling pathways governing pluripotency. The Wnt/β-catenin signaling pathway has emerged as a critical regulator of ESC self-renewal and pluripotency[4][5][6].
SB-216763: A Potent GSK-3 Inhibitor
SB-216763 is a small molecule that acts as a potent inhibitor of Glycogen Synthase Kinase 3 (GSK-3). GSK-3 is a constitutively active serine/threonine kinase that plays a pivotal role as a negative regulator in the canonical Wnt signaling pathway[5][7]. In the absence of a Wnt ligand, GSK-3, as part of a "destruction complex," phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation[7].
Mechanism of Action in Pluripotency Maintenance
The inhibitory action of SB-216763 on GSK-3 disrupts the β-catenin destruction complex. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes. These target genes include key pluripotency factors such as Oct4, Sox2, and Nanog, which are essential for maintaining the undifferentiated state of ESCs[1][2][3]. By inhibiting GSK-3, SB-216763 effectively mimics the activation of the Wnt pathway, thereby promoting long-term self-renewal of ESCs.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of SB-216763 on mouse embryonic stem cell pluripotency.
Table 1: Effective Concentrations of SB-216763 for Pluripotency Maintenance
| Cell Line | Culture Condition | Effective SB-216763 Concentration | Duration of Maintenance | Key Pluripotency Markers Maintained | Reference |
| J1 mESCs | Co-culture with MEFs, LIF-free | 10 µM, 15 µM, 20 µM | > 2 months | Oct4, Sox2, Nanog, Alkaline Phosphatase | [1][2][3] |
| MilliTrace Nanog GFP Reporter mESCs | Co-culture with MEFs, LIF-free | 3 µM, 10 µM | > 1 month | Nanog-GFP, Alkaline Phosphatase | [3][8] |
Table 2: Comparative Efficacy of GSK-3 Inhibitors on β-catenin Reporter Activity
| GSK-3 Inhibitor | Cell Line | Concentration for Comparable TOPFlash Reporter Activity | Reference |
| SB-216763 | J1 mESCs | 10 µM | [3] |
| BIO | J1 mESCs | 2 µM | [3] |
| CHIR-99021 | J1 mESCs | 3 µM | [3] |
Note: While BIO and CHIR-99021 also activate β-catenin mediated transcription, SB-216763 was found to be superior in maintaining long-term pluripotency of mESCs co-cultured with MEFs[3].
Signaling Pathway and Experimental Workflow Diagrams
Wnt/β-catenin Signaling Pathway and the Role of SB-216763
Caption: Wnt/β-catenin signaling and SB-216763 action.
Experimental Workflow: Long-Term Maintenance of mESCs with SB-216763
Caption: Workflow for mESC pluripotency maintenance.
Detailed Experimental Protocols
Long-Term Culture of mESCs with SB-216763
This protocol is adapted from studies demonstrating the long-term maintenance of J1 mESCs.[3]
Materials:
-
J1 mouse embryonic stem cells
-
Mitomycin-C treated mouse embryonic fibroblasts (MEFs)
-
mESC medium: DMEM supplemented with 15% FBS, 1% non-essential amino acids, 1 mM sodium pyruvate, 2 mM L-glutamine, 0.1 mM β-mercaptoethanol, and 1% penicillin/streptomycin.
-
SB-216763 (10 mM stock in DMSO)
-
0.05% Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Plate MEFs on gelatin-coated 6-well plates to form a confluent feeder layer.
-
The following day, seed J1 mESCs onto the MEF-coated plates at a density of 20,000-50,000 cells per well.
-
Culture the cells in LIF-free mESC medium supplemented with 10 µM SB-216763.
-
Replace the medium daily.
-
Passage the cells every 3-4 days. To passage, wash the cells with PBS, and incubate with 0.05% Trypsin-EDTA for 3-5 minutes at 37°C.
-
Neutralize the trypsin with mESC medium and gently pipette to dissociate the colonies into single cells or small clumps.
-
Re-plate the cells onto freshly prepared MEF feeder layers at a split ratio of 1:5 to 1:10.
-
Continue this culture regimen for over two months, periodically assessing for pluripotency.
Alkaline Phosphatase (AP) Staining
Materials:
-
Alkaline Phosphatase Staining Kit
-
PBS
Procedure:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells with the fixative solution from the kit (e.g., 4% paraformaldehyde or a citrate-acetone-formaldehyde solution) for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Prepare the AP staining solution according to the manufacturer's instructions.
-
Incubate the cells with the staining solution in the dark for 15-30 minutes at room temperature.
-
Aspirate the staining solution and wash the cells with PBS.
-
Observe the cells under a microscope. Pluripotent colonies will stain red or purple.
Immunostaining for Pluripotency Markers (Oct4 and Nanog)
Materials:
-
Primary antibodies: anti-Oct4, anti-Nanog
-
Fluorescently-labeled secondary antibodies
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
DAPI for nuclear counterstaining
Procedure:
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips and visualize using a fluorescence microscope.
Embryoid Body (EB) Formation Assay
This assay assesses the differentiation potential of the ESCs maintained with SB-216763.[3]
Materials:
-
ESCs maintained with SB-216763
-
LIF-free mESC medium
-
Non-adherent petri dishes
Procedure:
-
Dissociate the ESCs into a single-cell suspension.
-
Resuspend the cells in LIF-free mESC medium.
-
Plate the cells on non-adherent petri dishes to allow for the formation of EBs in suspension (hanging drop method can also be used).
-
Culture the EBs for 4-8 days, allowing for spontaneous differentiation.
-
Collect the EBs for further analysis, such as RNA extraction for qPCR to detect markers of the three germ layers (e.g., GATA4 for endoderm, Brachyury for mesoderm, and Nestin for ectoderm), or plate them on gelatin-coated plates to observe outgrowth of differentiated cell types.
Conclusion and Future Directions
SB-216763 has proven to be a valuable tool for the in vitro maintenance of embryonic stem cell pluripotency. Its ability to sustain self-renewal for extended periods in the absence of LIF, through the specific inhibition of GSK-3 and subsequent activation of the Wnt/β-catenin pathway, underscores the potential of small molecules in defining and controlling stem cell fate. The protocols and data presented in this guide offer a solid foundation for researchers to incorporate SB-216763 into their experimental workflows.
Future research may focus on elucidating the downstream targets of the β-catenin/TCF/LEF complex in more detail, exploring the role of SB-216763 in the context of different types of pluripotent stem cells, including human ESCs and induced pluripotent stem cells (iPSCs), and its potential application in directed differentiation protocols and regenerative medicine.
References
- 1. Glycogen synthase kinase 3 (GSK3) inhibitor, SB-216763, promotes pluripotency in mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Maintaining embryonic stem cell pluripotency with Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt Pathway Regulation of Embryonic Stem Cell Self-Renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells | PLOS One [journals.plos.org]
SB-216763: A Technical Guide to its Role in Modulating β-catenin-Dependent Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SB-216763, a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3). Its primary utility in cell biology and drug discovery research lies in its ability to mimic Wnt signaling by preventing the degradation of β-catenin, a master regulator of gene transcription. This document details the mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols for its use, and provides visual diagrams of the relevant biological pathways and workflows.
Mechanism of Action: Inhibition of GSK-3 and Stabilization of β-catenin
SB-216763 is a cell-permeable maleimide (B117702) derivative that acts as a potent, ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β, with high selectivity.[1][2][3] In the canonical Wnt/β-catenin signaling pathway, GSK-3β is a critical component of the "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1α (CK1α).[1][3]
In the absence of a Wnt signal (the "Off" state), this complex sequentially phosphorylates β-catenin in the cytoplasm.[4][5] This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low and preventing its entry into the nucleus.[3]
SB-216763 intervenes by directly inhibiting the kinase activity of GSK-3β.[1][6] This action prevents the phosphorylation of β-catenin, thereby disrupting the degradation process. As a result, stabilized, non-phosphorylated β-catenin accumulates in the cytoplasm and translocates to the nucleus.[6][7] Inside the nucleus, it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, displacing repressors and recruiting co-activators to initiate the transcription of a wide array of Wnt target genes involved in proliferation, differentiation, and pluripotency.[8][9]
Quantitative Data and Efficacy
SB-216763 has been characterized across various biochemical and cell-based assays. The following tables summarize its key quantitative parameters.
Table 1: Kinase Inhibition Profile
| Target | IC₅₀ | Selectivity Note | Reference(s) |
| GSK-3α | 34.3 nM | Potent and ATP-competitive | [1][2][3] |
| GSK-3β | 34.3 nM | Equally effective against both isoforms | [2][6][10] |
| Other Kinases | >10 µM | Minimal activity against a panel of 24 other protein kinases | [1][3][11] |
Table 2: Cell-Based Assay Performance
| Assay Type | Cell Line | Parameter | Value / Observation | Reference(s) |
| Glycogen Synthesis | Human Liver Cells | EC₅₀ | 3.6 µM | [1][6][10] |
| TCF/LEF Reporter | HEK293 | Fold Induction | ~2.5-fold induction at 5 µM | [1] |
| TCF/LEF Reporter | HEK293 | Dose Response | Dose-dependent increase from 1-20 µM | [8] |
| Target Gene Expression | PC12 Cells | Nurr1 mRNA | 4.06 ± 0.41 fold increase | [12][13] |
| Target Gene Expression | mESCs | Sox2 mRNA | ~3-fold higher than LIF control | [14] |
| Target Gene Expression | mESCs | Lrh-1 mRNA | ~3-fold higher than LIF control | [14] |
| Pluripotency Maintenance | mESCs | Effective Conc. | 10 µM maintains pluripotency | [8] |
Experimental Protocols
To assist researchers in utilizing SB-216763, this section provides detailed protocols for two key experiments used to validate its effect on β-catenin signaling.
TCF/LEF Dual-Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the β-catenin/TCF/LEF complex. A reporter plasmid containing TCF/LEF binding sites upstream of a firefly luciferase gene is used. A second plasmid with a constitutively expressed Renilla luciferase is co-transfected to normalize for transfection efficiency and cell viability.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS
-
TCF/LEF Firefly Luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla Luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
SB-216763 (dissolved in DMSO)
-
96-well white, clear-bottom plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of ~30,000 cells per well in 100 µL of media. Incubate overnight at 37°C, 5% CO₂.[15]
-
Transfection: For each well, prepare a transfection complex containing the TCF/LEF reporter plasmid and the Renilla control plasmid according to the manufacturer's protocol for your chosen transfection reagent. Add the complex to the cells and incubate for 16-24 hours.[16]
-
Treatment: Prepare serial dilutions of SB-216763 in culture medium. A typical final concentration range is 1 µM to 25 µM.[6] Include a DMSO vehicle control. Replace the medium on the cells with the SB-216763-containing medium.
-
Incubation: Incubate the treated cells for 16-24 hours at 37°C, 5% CO₂.[6]
-
Cell Lysis: Wash cells once with PBS. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.[6]
-
Luciferase Measurement:
-
Data Analysis: For each well, calculate the ratio of Firefly Luminescence to Renilla Luminescence. Normalize the results to the vehicle control to determine the fold-induction of TCF/LEF reporter activity.[8]
Western Blot for β-catenin Accumulation
This protocol is used to visually and quantitatively assess the increase in total and active (non-phosphorylated) β-catenin protein levels following SB-216763 treatment.
Materials:
-
Cells of interest (e.g., 293T, PC12) cultured in 6-well plates
-
SB-216763 (dissolved in DMSO)
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
Anti-total β-catenin
-
Anti-active (Non-phospho Ser33/37/Thr41) β-catenin
-
Anti-β-actin or Anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Culture cells to ~80% confluency. Treat with the desired concentration of SB-216763 (e.g., 10-25 µM) or DMSO vehicle for a specified time (e.g., 4-24 hours).[6][7]
-
Lysis: Place the plate on ice, aspirate the medium, and wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[17]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
Sample Preparation: Normalize protein concentrations for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[17]
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins via electrophoresis. Transfer the separated proteins to a PVDF membrane.[7]
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[17]
-
Wash the membrane three times with TBST.[17]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.[7]
-
Analysis: Use densitometry software to quantify band intensities. Normalize β-catenin band intensity to the loading control (β-actin or GAPDH).[18]
References
- 1. researchgate.net [researchgate.net]
- 2. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of GSK3 Phosphorylation of β-Catenin via Phosphorylated PPPSPXS Motifs of Wnt Coreceptor LRP6 | PLOS One [journals.plos.org]
- 5. Inhibition of GSK3 Phosphorylation of β-Catenin via Phosphorylated PPPSPXS Motifs of Wnt Coreceptor LRP6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Wnt target gene activation requires β-catenin separation into biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing Beta-Catenin Activity via GSK3beta Inhibition Protects PC12 Cells against Rotenone Toxicity through Nurr1 Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. sjzsyj.com.cn [sjzsyj.com.cn]
Methodological & Application
SB-216763 solubility and preparation of stock solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
SB-216763 is a potent, selective, and cell-permeable inhibitor of Glycogen (B147801) Synthase Kinase 3 (GSK-3).[1][2][3] As an ATP-competitive inhibitor, it shows similar potency for both GSK-3α and GSK-3β isoforms, with an IC₅₀ value of approximately 34 nM.[1][2][3] SB-216763 exhibits high selectivity, showing minimal activity against a panel of 24 other protein kinases.[4] Its ability to inhibit GSK-3 makes it a valuable tool for studying the diverse cellular processes regulated by this kinase, including Wnt/β-catenin signaling, glycogen metabolism, and cell fate decisions.[1][4] This document provides detailed information on the solubility of SB-216763, protocols for the preparation and storage of stock solutions, and methodologies for its application in common research assays.
Physicochemical Properties and Solubility
Proper dissolution of SB-216763 is critical for accurate and reproducible experimental results. The compound is a lyophilized powder and has a molecular weight of 371.22 g/mol .[1][4] It is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents, particularly dimethyl sulfoxide (B87167) (DMSO).
Table 1: Solubility of SB-216763
| Solvent | Maximum Concentration | Notes |
| DMSO | 23-37 mg/mL (approx. 62-100 mM)[3][4] | Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[3] |
| Ethanol | Limited solubility | Not a recommended primary solvent. |
| Water | Insoluble[5] |
Note: When preparing aqueous working solutions from a DMSO stock, it is crucial to ensure the final DMSO concentration is not detrimental to the experimental system (typically <0.5%).[6][7] High concentrations of SB-216763 may precipitate when diluted from DMSO into aqueous buffers.[6][7]
Preparation of Stock Solutions
Protocol 1: High-Concentration DMSO Stock Solution
This protocol describes the preparation of a 25 mM stock solution in DMSO, a commonly used concentration for laboratory research.
Materials:
-
SB-216763 (lyophilized powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required volume of DMSO. To prepare a 25 mM stock solution from 5 mg of SB-216763 (MW: 371.2 g/mol ), the required volume of DMSO is calculated as follows:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.005 g / (0.025 mol/L * 371.2 g/mol )) * 1,000,000 = 538.8 µL
-
-
Reconstitution. Carefully add 538.8 µL of anhydrous DMSO to the vial containing 5 mg of SB-216763.[1]
-
Dissolution. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquoting and Storage. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1] Store the aliquots as recommended in the storage section.
Table 2: DMSO Volume for Common Stock Concentrations
| Desired Stock Concentration | Volume of DMSO to add to 1 mg | Volume of DMSO to add to 5 mg |
| 10 mM | 269.4 µL[8] | 1347 µL (1.35 mL)[8] |
| 25 mM | 107.8 µL | 538.8 µL[1] |
| 50 mM | 53.9 µL | 269.4 µL |
| 100 mM | 26.9 µL | 134.7 µL |
Storage and Stability
Proper storage is essential to maintain the potency and stability of SB-216763.
Table 3: Storage Conditions
| Form | Storage Temperature | Shelf Life | Special Precautions |
| Lyophilized Powder | -20°C[1] or Room Temperature[4] | Up to 24 months at -20°C[1] | Store desiccated.[1] Protect from light.[2] |
| DMSO Stock Solution | -20°C | Up to 3 months[1] | Aliquot to avoid multiple freeze-thaw cycles.[1] Protect from light.[2] |
| DMSO Stock Solution | -80°C | Up to 1 year[3] | Aliquot to avoid multiple freeze-thaw cycles. Protect from light. |
Experimental Protocols and Applications
SB-216763 is utilized in a variety of in vitro and in vivo experimental settings. The optimal working concentration and treatment duration are cell-type and assay-dependent and should be determined empirically.
Protocol 2: Inhibition of GSK-3 in Cell Culture
This protocol provides a general guideline for treating cultured cells with SB-216763 to study its effects on GSK-3 signaling.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
SB-216763 DMSO stock solution (e.g., 25 mM)
-
Phosphate-buffered saline (PBS) or other appropriate vehicle control
Procedure:
-
Cell Seeding. Plate cells at a desired density in a multi-well plate and allow them to adhere and grow overnight under standard culture conditions.
-
Preparation of Working Solution. On the day of the experiment, thaw an aliquot of the SB-216763 DMSO stock. Prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations. A typical working concentration range is 5-25 µM.[1]
-
Example: To make a 10 µM working solution from a 25 mM stock, perform a 1:2500 dilution (e.g., add 2 µL of 25 mM stock to 5 mL of medium).
-
-
Vehicle Control. Prepare a vehicle control by diluting DMSO in culture medium to the same final concentration as the highest concentration of SB-216763 used.
-
Cell Treatment. Remove the old medium from the cells and replace it with the medium containing the desired concentrations of SB-216763 or the vehicle control.
-
Incubation. Incubate the cells for the desired period. Typical incubation times range from 3 to 24 hours.[1]
-
Downstream Analysis. Following incubation, harvest the cells for downstream applications such as Western blotting for β-catenin accumulation, reporter gene assays, or cell viability assays.
Table 4: Example Applications of SB-216763
| Application | Cell Line | Typical Concentration | Effect |
| β-catenin Reporter Assay | HEK293 | 1-20 µM | Dose-dependent increase in β-catenin/TCF-mediated transcription.[1][9] |
| Glycogen Synthesis | Human Liver Cells | EC₅₀ = 3.6 µM | Stimulation of glycogen synthesis.[1][2] |
| Stem Cell Pluripotency | Mouse Embryonic Stem Cells (mESCs) | 10 µM | Maintenance of pluripotent state in the absence of LIF.[2][8][9] |
| Neuroprotection | Cerebellar Granule Neurons | ~3 µM | Protection from apoptosis induced by PI3K pathway inhibition.[1][3] |
Signaling Pathway and Workflow Visualization
Mechanism of Action: SB-216763 functions by inhibiting GSK-3. In the canonical Wnt signaling pathway, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 by SB-216763 prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of Wnt target genes.
Caption: Wnt/β-catenin signaling pathway modulation by SB-216763.
Caption: Workflow for preparing SB-216763 stock solution.
References
- 1. SB216763 | Cell Signaling Technology [cellsignal.com]
- 2. SB 216763 |SB-216763 | GSK3 inhibitor | Hello Bio [hellobio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
recommended working concentration of SB-216763 in cell culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
SB-216763 is a potent, selective, and cell-permeable inhibitor of Glycogen (B147801) Synthase Kinase-3 (GSK-3).[1][2] It acts as an ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms with high potency (IC₅₀ = 34.3 nM for GSK-3α).[2][3] By inhibiting GSK-3, SB-216763 prevents the phosphorylation and subsequent degradation of β-catenin, a key downstream effector in the Wnt signaling pathway.[1][4] This leads to the accumulation of β-catenin in the cytoplasm, its translocation to the nucleus, and the activation of TCF/LEF-mediated gene transcription.[4][5]
This inhibitor is a valuable tool for studying the diverse roles of GSK-3 and the Wnt/β-catenin pathway in various biological processes, including embryonic stem cell self-renewal, neuroprotection, cell differentiation, and DNA repair.[2][6][7][8]
Product Information and Storage
| Property | Value | Source |
| Molecular Weight | 371.22 g/mol | [1] |
| Molecular Formula | C₁₉H₁₂Cl₂N₂O₂ | [1] |
| CAS Number | 280744-09-4 | [1][9] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO (e.g., 23-24 mg/mL or 100 mM) | [1][3] |
| Appearance | Lyophilized powder; Orange to red solid | [1][9] |
| Storage (Lyophilized) | Store at -20°C, desiccated. Stable for at least 24 months. | [1] |
| Storage (In Solution) | Store in aliquots at -20°C. Use within 3 months to prevent loss of potency. Avoid multiple freeze/thaw cycles. | [1] |
Stock Solution Preparation (Example): To prepare a 25 mM stock solution, reconstitute 5 mg of SB-216763 powder in 538.8 µL of DMSO.[1]
Recommended Working Concentrations in Cell Culture
The optimal working concentration of SB-216763 varies depending on the cell type and the desired biological effect. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
| Cell Type | Application | Recommended Concentration | Incubation Time | Source |
| General Use | GSK-3 Inhibition | 5 - 25 µM | 3 - 24 hours | [1] |
| HEK293 Cells | β-catenin reporter gene expression | 1 - 20 µM (Dose-dependent increase) | 24 hours | [6][9] |
| HEK293 Cells | Glycogen synthase activity | EC₅₀ = 0.2 µM | Not Specified | [3] |
| Human Liver Cells | Stimulate glycogen synthesis | EC₅₀ = 3.6 µM | Not Specified | [1][3][10] |
| Mouse Embryonic Stem Cells (mESCs) | Maintain pluripotency (LIF-free) | 10 - 20 µM | Long-term (up to 2 months) | [6][9] |
| Rat Retinal Neurons | Inhibit GSK-3β / Neuroprotection | Not specified, but used for pretreatment | 24 hours | [7] |
| Pancreatic Cancer Cells | Reduce cell viability | 25 - 50 µM | 24 - 72 hours | [3] |
| Rat Lung Microvascular Endothelial Cells (RLMEC) | Attenuate hyperpermeability | 5 µM | Pre-treatment | [4] |
| THP-1 Macrophages | Inhibit GSK-3 | 0.1 - 10 µM | Not Specified | [11] |
| Bone Marrow Stromal Cells (ST2) | Promote osteogenic differentiation | 10 µM | 3 days | [5] |
Signaling Pathway and Mechanism of Action
SB-216763 directly inhibits the kinase activity of GSK-3. In the canonical Wnt signaling pathway, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 by SB-216763 stabilizes β-catenin, allowing it to accumulate and activate downstream gene transcription.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of SB-216763 on GSK-3.
Experimental Protocols
Protocol 1: Maintenance of Mouse Embryonic Stem Cell (mESC) Pluripotency
Objective: To maintain mESCs in a pluripotent state in the absence of Leukemia Inhibitory Factor (LIF) by inhibiting GSK-3.[6]
Materials:
-
J1 mESCs
-
Mitomycin C-inactivated mouse embryonic fibroblasts (MEFs)
-
mESC Culture Medium: DMEM, 15% FBS, 1% non-essential amino acids, 1 mM sodium pyruvate, 2 mM L-glutamine, 0.1 mM 2-mercaptoethanol, 1% penicillin/streptomycin.
-
SB-216763 (10 mM stock in DMSO)
-
0.1% Gelatin-coated culture plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Alkaline Phosphatase (AP) staining kit
Workflow Diagram:
Caption: Experimental workflow for maintaining mESC pluripotency using SB-216763.
Procedure:
-
Plate mitomycin C-inactivated MEFs on 0.1% gelatin-coated 6-well plates.
-
The next day, seed J1 mESCs (e.g., 20,000–50,000 cells) onto the MEF-covered plates.[6]
-
Culture the cells in mESC medium supplemented with 10 µM SB-216763 (the vehicle control should be 0.1% DMSO).[6] Do not add LIF.
-
Exchange the medium every two days.[6]
-
Passage the cells every 3 days. To passage, wash with PBS, briefly treat with trypsin, and re-plate the mESCs onto fresh MEF-covered plates.[6][12]
-
Continue this culture for the desired duration (e.g., 10, 20, 30 days or longer).[6]
-
At various time points, assess pluripotency by checking for undifferentiated colony morphology and performing AP staining. Further characterization can include immunostaining for pluripotency markers (Oct4, Sox2, Nanog) and qPCR analysis.[6]
Expected Results: mESCs cultured with 10 µM SB-216763 should maintain a morphology indistinguishable from LIF-treated cells, with compact, well-defined colonies that stain positive for alkaline phosphatase.[6] The cells should also continue to express key pluripotency genes.[6]
Protocol 2: Induction of β-catenin-Mediated Transcription in HEK293 Cells
Objective: To quantitatively measure the activation of the Wnt/β-catenin pathway by SB-216763 using a luciferase reporter assay.[6]
Materials:
-
HEK293 cells
-
Culture Medium: DMEM with 10% FBS
-
Super TOPFlash and pGL4.73 Renilla luciferase reporter plasmids
-
Transfection reagent (e.g., electroporation or lipid-based)
-
SB-216763 (stock solution in DMSO)
-
96-well assay plates (white, clear-bottom)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect HEK293 cells with the Super TOPFlash (Firefly luciferase) and pGL4.73 (Renilla luciferase) reporter plasmids. The Renilla plasmid serves as an internal control for transfection efficiency.
-
After transfection (e.g., 24 hours), plate the cells into a 96-well plate.
-
Treat the cells in quadruplicate wells with a vehicle control (0.1% DMSO) and various concentrations of SB-216763 (e.g., a dose range from 1 µM to 20 µM).[6]
-
Incubate the cells for 24 hours at 37°C with 5% CO₂.[6]
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: For each well, normalize the Firefly luciferase activity to the Renilla luciferase activity. Then, normalize this ratio to the average of the vehicle-treated control group to determine the fold-change in reporter activity.[6]
Expected Results: Treatment of HEK293 cells with SB-216763 should result in a dose-dependent increase in TOPFlash reporter activity, indicating the activation of β-catenin/TCF-mediated transcription.[3][6] A significant induction is typically observed at concentrations of 5 µM and above.[1][3]
References
- 1. SB216763 | Cell Signaling Technology [cellsignal.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Glycogen Synthase Kinase-3 Inhibitor Protects Against Microvascular Hyperpermeability Following Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustained release of a highly specific GSK3β inhibitor SB216763 in the PCL scaffold creates an osteogenic niche for osteogenesis, anti-adipogenesis, and potential angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycogen synthase kinase-3β inhibitor SB216763 promotes DNA repair in ischemic retinal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycogen synthase kinase 3 (GSK3)-inhibitor SB216763 promotes the conversion of human umbilical cord mesenchymal stem cells into neural precursors in adherent culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. diva-portal.org [diva-portal.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for SB-216763 in Mouse Models of Pulmonary Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SB-216763, a potent glycogen (B147801) synthase kinase-3 (GSK-3) inhibitor, in murine models of pulmonary inflammation. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of GSK-3 inhibition in lung injury and fibrosis.
Introduction
Glycogen synthase kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a critical role in a myriad of cellular processes, including inflammation, cell proliferation, and apoptosis.[1][2] Dysregulation of GSK-3 activity has been implicated in the pathogenesis of various inflammatory diseases, including pulmonary inflammation and fibrosis. SB-216763 is a specific inhibitor of GSK-3 that has been utilized in preclinical studies to explore the therapeutic effects of GSK-3 inhibition. In mouse models of pulmonary inflammation, such as those induced by lipopolysaccharide (LPS) or bleomycin (B88199) (BLM), SB-216763 has been shown to modulate inflammatory responses and fibrotic processes.[1][2][3][4]
Data Presentation
Bleomycin-Induced Pulmonary Inflammation and Fibrosis Model
| Parameter | Control | Bleomycin (BLM) | BLM + SB-216763 | Reference |
| Pro-MMP-9 Levels (densitometric units) | Low | High | Decreased by 10-fold vs. BLM | [1] |
| MMP-9 mRNA Levels in BALF cells | Normal | Strongly Increased | Returned to normal levels | [1] |
| MMP-2 mRNA Levels in BALF cells | Normal | Increased | Reduced | [1] |
| TIMP-1 mRNA Levels in BALF cells | Normal | Induced | Reduced to normal levels | [1] |
| TIMP-2 mRNA Levels in BALF cells | Normal | Increased | Reduced | [1] |
Lipopolysaccharide-Induced Pulmonary Inflammation Model
| Parameter | Control | Lipopolysaccharide (LPS) | LPS + SB-216763 | Reference |
| Inflammatory Cell Influx | Baseline | Increased | No significant effect | [2][3] |
| Small Airway Collagen Content | Baseline | Increased (1.88-fold) | Fully Inhibited | [2] |
| Right Ventricle Hypertrophy | Baseline | Induced | Prevented | [3] |
| Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | Baseline | Increased | Suppressed | [5] |
Experimental Protocols
Bleomycin-Induced Pulmonary Inflammation and Fibrosis in Mice
This model is widely used to study the mechanisms of lung injury and fibrosis.[6]
Materials:
-
Bleomycin sulfate (B86663) (3 U/kg)[1]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene (B3416737) glycol (PEG)
-
Isotonic saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Mice (e.g., C57BL/6)
Procedure:
-
Animal Handling: Acclimatize mice to the facility for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using an appropriate method.
-
Bleomycin Administration:
-
On day 0, intratracheally administer a single dose of bleomycin sulfate (3 U/kg) dissolved in isotonic saline.[1]
-
For the control group, administer an equal volume of isotonic saline.
-
-
SB-216763 Administration:
-
Monitoring and Euthanasia:
-
Sample Collection:
-
Perform bronchoalveolar lavage (BAL) to collect inflammatory cells and fluid.
-
Harvest lung tissues for histological analysis, gene expression studies (qRT-PCR), and protein analysis (Western blot, ELISA).
-
Lipopolysaccharide-Induced Acute Lung Injury in Mice
This model is used to study acute inflammatory responses in the lungs.[8]
Materials:
-
Lipopolysaccharide (LPS) from E. coli (e.g., 100 µ g/mouse )[5]
-
SB-216763 (20 mg/kg)[5]
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic
-
Mice (e.g., C57BL/6)
Procedure:
-
Animal Handling and Anesthesia: Follow the same procedures as in the bleomycin model.
-
LPS Administration:
-
On day 0, intratracheally instill a single dose of LPS (100 µg in 50 µl sterile saline).[5]
-
The control group receives an equal volume of sterile saline.
-
-
SB-216763 Administration:
-
Administer SB-216763 (20 mg/kg) via intraperitoneal injection. The timing of administration can be varied depending on the study design (e.g., 30 minutes prior to LPS challenge).
-
-
Monitoring and Euthanasia:
-
Monitor the animals for signs of respiratory distress.
-
Euthanize the mice at specified time points (e.g., 3 and 14 days) after the LPS challenge.[5]
-
-
Sample Collection:
-
Collect BAL fluid to analyze inflammatory cell infiltration and cytokine levels.
-
Harvest lung tissue for histopathological examination and measurement of inflammatory markers.
-
Visualizations
Signaling Pathway
Caption: GSK-3β signaling in pulmonary inflammation.
Experimental Workflow: Bleomycin Model
Caption: Workflow for bleomycin-induced lung injury model.
Experimental Workflow: LPS Model
Caption: Workflow for LPS-induced acute lung injury model.
References
- 1. GSK-3 Inhibition Modulates Metalloproteases in a Model of Lung Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of GSK-3 in a guinea pig model of LPS-induced pulmonary inflammation: I. Effects on lung remodeling and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of GSK-3 in a guinea pig model of LPS-induced pulmonary inflammation: I. Effects on lung remodeling and pathology | springermedizin.de [springermedizin.de]
- 4. mdpi.com [mdpi.com]
- 5. Glycogen synthase kinase-3β inhibitor reduces LPS-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipopolysaccharide-induced lung injury in mice. I. Concomitant evaluation of inflammatory cells and haemorrhagic lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Autophagy with SB-216763
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the induction of autophagy in mammalian cells using SB-216763, a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). Autophagy is a critical cellular process for the degradation and recycling of cellular components, playing a key role in cellular homeostasis and various disease states. SB-216763 induces autophagy by inhibiting GSK-3β, a negative regulator of the autophagic process. These application notes offer comprehensive protocols for utilizing SB-216763 to study autophagy, including methods for cell treatment and subsequent analysis by Western blotting, fluorescence microscopy, and quantitative PCR (qPCR).
Introduction
SB-216763 is a small molecule that acts as a potent, selective, and ATP-competitive inhibitor of both GSK-3α and GSK-3β, with an IC50 of approximately 34.3 nM for both isoforms.[1][2] By inhibiting GSK-3β, SB-216763 triggers a signaling cascade that leads to the induction of autophagy. This process is crucial for cellular health and is implicated in numerous physiological and pathological conditions, including neurodegenerative diseases, cancer, and metabolic disorders. The ability to pharmacologically induce autophagy with compounds like SB-216763 provides a valuable tool for researchers to investigate the underlying mechanisms of this pathway and to explore its therapeutic potential.
Mechanism of Action
SB-216763 induces autophagy primarily through the inhibition of GSK-3β. GSK-3β is a serine/threonine kinase that negatively regulates autophagy through multiple pathways. One of the key mechanisms involves the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central inhibitor of autophagy. GSK-3β can contribute to the activation of mTORC1. Therefore, inhibition of GSK-3β by SB-216763 leads to the suppression of mTORC1 activity, which in turn relieves the inhibition of the ULK1 (Unc-51 like autophagy activating kinase 1) complex, a key initiator of autophagy.[3]
Furthermore, GSK-3β inhibition can also promote autophagy through mTORC1-independent pathways. This may involve the activation of AMP-activated protein kinase (AMPK), a critical energy sensor that can initiate autophagy by directly phosphorylating and activating ULK1.[3] The activation of the ULK1 complex leads to the phosphorylation of Beclin-1, a core component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the nucleation of the autophagosomal membrane.
Signaling Pathway of SB-216763-Induced Autophagy
Caption: Signaling pathway of SB-216763-induced autophagy.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from the experimental protocols described below. These values are based on published literature and may vary depending on the specific cell line and experimental conditions.
Table 1: Western Blot Analysis of Autophagy Markers
| Treatment | Protein | Fold Change (vs. Control) | Cell Type | Reference |
| SB-216763 (10 µM, 24h) | LC3-II/Actin Ratio | ~1.5 - 3.0 | COS-7, Microglia | [1][2] |
| SB-216763 (10 µM, 24h) | p62/SQSTM1 | Decrease | Microglia | [2] |
Table 2: Fluorescence Microscopy Analysis of LC3 Puncta
| Treatment | Parameter | Value (per cell) | Cell Type | Reference |
| Control (DMSO) | LC3 Puncta | 5 - 10 | HEK293 | [3][4] |
| SB-216763 (10 µM, 24h) | LC3 Puncta | 20 - 40+ | HEK293 | [3][4] |
Table 3: qPCR Analysis of Autophagy-Related Gene Expression
| Treatment | Gene | Fold Change (vs. Control) | Cell Type | Reference |
| SB-216763 (10 µM, 24h) | ULK1 | Expected Increase | HEK293 | [5] |
| SB-216763 (10 µM, 24h) | BECN1 (Beclin-1) | Expected Increase | HEK293 | [5] |
| SB-216763 (10 µM, 24h) | ATG5 | Expected Increase | HEK293 | [6] |
Experimental Protocols
Protocol 1: Induction of Autophagy with SB-216763 in HEK293 Cells
This protocol describes the general procedure for treating a common cell line, Human Embryonic Kidney 293 (HEK293), with SB-216763 to induce autophagy.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
SB-216763 (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
SB-216763 Stock Solution: Prepare a 10 mM stock solution of SB-216763 in DMSO. Store aliquots at -20°C.
-
Treatment:
-
Allow cells to adhere and grow for 24 hours.
-
Prepare the treatment media by diluting the SB-216763 stock solution in fresh, complete DMEM to the desired final concentration (a starting concentration of 10 µM is recommended).
-
Prepare a vehicle control medium containing the same concentration of DMSO as the SB-216763 treatment medium.
-
Aspirate the old medium from the cells and replace it with the treatment or vehicle control medium.
-
-
Incubation: Incubate the cells for the desired treatment time (a 24-hour incubation is a common starting point).
-
Cell Harvesting: After incubation, proceed with cell harvesting for downstream analysis as described in the following protocols.
Protocol 2: Western Blot Analysis of LC3-II and p62
This protocol details the detection of key autophagy markers, LC3-II and p62, by Western blotting following SB-216763 treatment. An increase in the lipidated form of LC3 (LC3-II) and a decrease in the autophagy substrate p62 are indicative of autophagy induction.
Materials:
-
Treated and control cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B (1:1000), Rabbit anti-p62/SQSTM1 (1:1000), Mouse anti-β-actin (1:5000)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the LC3-II and p62 signals to the loading control (β-actin).
Protocol 3: Fluorescence Microscopy of LC3 Puncta
This protocol describes the visualization and quantification of autophagosomes by observing the formation of fluorescent LC3 puncta in cells.
Materials:
-
HEK293 cells stably expressing GFP-LC3 or cells to be immunostained
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B (1:200)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells on glass coverslips in a 24-well plate as described in Protocol 1.
-
Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking (for immunostaining):
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 30 minutes.
-
-
Antibody Staining (for immunostaining):
-
Incubate with primary anti-LC3B antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining: Incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Data Analysis: Capture images and quantify the number of LC3 puncta per cell. At least 50 cells per condition should be analyzed for statistical significance.
Protocol 4: Quantitative PCR (qPCR) of Autophagy-Related Genes
This protocol outlines the measurement of mRNA expression levels of key autophagy-related genes to assess the transcriptional regulation of autophagy by SB-216763.
Materials:
-
Treated and control cells from Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qPCR primers for target genes (ULK1, BECN1, ATG5) and a housekeeping gene (GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and specific primers.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Experimental Workflow and Logical Relationships
Caption: Experimental workflow for studying SB-216763-induced autophagy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Beclin-1: a therapeutic target at the intersection of autophagy, immunotherapy, and cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Association of Circulating Autophagy Proteins ATG5 and Beclin 1 with Acute Myocardial Infarction in a Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-216763 in Wnt Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway is a crucial and highly conserved pathway involved in embryonic development, cell proliferation, differentiation, and tissue homeostasis.[1] Aberrant Wnt signaling is implicated in various diseases, including cancer and neurodegenerative disorders.[1] A key negative regulator of the canonical Wnt pathway is Glycogen Synthase Kinase-3β (GSK-3β), which is part of a "destruction complex" that targets the central effector, β-catenin, for proteasomal degradation.[2][3]
SB-216763 is a potent, selective, and cell-permeable small molecule inhibitor of GSK-3.[4][5] By inhibiting GSK-3, SB-216763 mimics the activation of the canonical Wnt pathway, leading to the stabilization and nuclear accumulation of β-catenin, and subsequent activation of Wnt target gene transcription.[2][5] This makes SB-216763 an invaluable pharmacological tool for studying the downstream effects of Wnt/β-catenin signaling in various biological contexts.
Mechanism of Action
In the "Wnt OFF" state (absence of Wnt ligands), cytoplasmic β-catenin is phosphorylated by the destruction complex, which includes GSK-3β, Axin, and Adenomatous Polyposis Coli (APC).[2] This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome.
In the "Wnt ON" state, Wnt ligands bind to Frizzled (Fzd) receptors and LRP5/6 co-receptors, leading to the inactivation of the destruction complex.[1] SB-216763 bypasses the need for an external Wnt ligand by directly inhibiting the kinase activity of GSK-3β in an ATP-competitive manner.[4][6] This inhibition prevents β-catenin phosphorylation, causing it to accumulate in the cytoplasm, translocate to the nucleus, and co-activate TCF/LEF family transcription factors to drive the expression of Wnt-responsive genes.[2][7]
Figure 1: Wnt pathway activation by SB-216763.
Data Presentation
The following tables summarize the key properties and recommended usage concentrations for SB-216763.
Table 1: Properties and Potency of SB-216763
| Property | Value | Reference(s) |
| Target(s) | Glycogen Synthase Kinase-3α/β (GSK-3α/β) | [4][5][8] |
| IC₅₀ (GSK-3α) | 34.3 nM | [5][8][9] |
| IC₅₀ (GSK-3β) | Equally effective as GSK-3α | [4][5][8] |
| Mechanism | ATP-competitive inhibitor | [4][6] |
| Selectivity | Minimal activity against 24 other kinases (IC₅₀ >10 µM) | [4][5][9] |
| EC₅₀ (Glycogen Synthesis) | 3.6 µM (in human liver cells) | [4][9] |
| Molecular Weight | 371.22 g/mol | [4][8] |
Table 2: Recommended Working Concentrations of SB-216763
| Cell Type / Application | Recommended Concentration | Treatment Duration | Reference(s) |
| General Cell Culture | 5 - 25 µM | 3 - 24 hours | [4] |
| HEK293 (β-catenin reporter) | 1 - 20 µM | 18 - 24 hours | [2][9] |
| Mouse ESCs (pluripotency) | 10 - 20 µM | Long-term culture | [2] |
| Rat Hepatic Oval Cells | 5 - 10 µM | Varies | [10] |
| Pancreatic Cancer Cells | 25 - 50 µM | 72 hours | [9] |
| Cerebellar Neurons (neuroprotection) | 3 µM (maximal effect) | Varies | [9] |
| HUVECs | 1 µM | 48 hours | [11] |
Application Notes
-
Stock Solution Preparation: SB-216763 is soluble in DMSO.[4][5] To prepare a 25 mM stock solution, reconstitute 5 mg of lyophilized powder in 538.8 µL of DMSO.[4] Aliquot into smaller volumes to avoid multiple freeze-thaw cycles.
-
Storage: Store the lyophilized powder and DMSO stock solutions at -20°C, desiccated.[4] The lyophilized form is stable for 24 months. Once in solution, it is recommended to use within 3 months to prevent loss of potency.[4]
-
Selectivity and Off-Target Effects: SB-216763 is highly selective for GSK-3.[5][7] However, at higher concentrations (e.g., 10 µM), it has been shown to inhibit Homeodomain-interacting protein kinase 2 (HIPK2) by 85%, which could potentially work synergistically with GSK-3 inhibition in some contexts.[2] Researchers should consider this possibility when interpreting results at high concentrations.
-
Applications in Research:
-
Stem Cell Biology: SB-216763 can be used to maintain mouse embryonic stem cells (mESCs) in a pluripotent state, mimicking the effects of LIF.[2][5]
-
Neuroscience: It has demonstrated neuroprotective effects by preventing neuronal cell death induced by inhibition of the PI3K pathway.[4][9]
-
Osteogenesis: The compound promotes osteogenic differentiation and mineralization in bone marrow stromal cells by activating canonical Wnt signaling.[6][7]
-
Cancer Biology: Used to study the role of Wnt/β-catenin signaling in the proliferation and apoptosis of various cancer cell lines.[9]
-
Experimental Protocols
Figure 2: General workflow for studying Wnt signaling with SB-216763.
Protocol 1: General Cell Treatment with SB-216763
This protocol provides a basic framework for treating adherent cells with SB-216763 to activate Wnt/β-catenin signaling.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
SB-216763 stock solution (e.g., 25 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in the desired format (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Treatment Media: Prepare fresh culture medium containing the desired final concentration of SB-216763. For a 10 µM final concentration from a 25 mM stock, dilute the stock 1:2500 in the medium. Prepare a vehicle control medium containing the same final concentration of DMSO (e.g., 0.1%).
-
Treatment: Aspirate the old medium from the cells. Gently wash the cells once with PBS. Aspirate the PBS and add the prepared treatment or vehicle control media to the respective wells.
-
Incubation: Return the cells to the incubator for the desired treatment duration (typically 3 to 24 hours).[4]
-
Harvesting: After incubation, proceed with cell harvesting for downstream analysis as described in the following protocols.
Protocol 2: Analysis of β-catenin Stabilization by Western Blot
This protocol is used to visualize the accumulation of total and active (non-phosphorylated) β-catenin following SB-216763 treatment.
Materials:
-
Treated and control cells from Protocol 1
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-total β-catenin (e.g., Cell Signaling Technology #8480)
-
Anti-non-phospho (Active) β-catenin (Ser33/37/Thr41) (e.g., Cell Signaling Technology #8814)
-
Anti-GAPDH or β-Actin (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Lysis: Place the culture plate on ice. Aspirate the medium and wash cells twice with ice-cold PBS.[12][13]
-
Add ice-cold RIPA buffer to each well (e.g., 100 µL for a 6-well plate). Scrape the cells and transfer the lysate to a microcentrifuge tube.[12][13]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[13]
-
Protein Quantification: Transfer the supernatant (protein extract) to a new tube. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[12][13]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run according to standard procedures. Transfer the separated proteins to a PVDF membrane.[14][15]
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times for 5-10 minutes each with TBST.[12][14]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify band intensities using image analysis software, normalizing β-catenin levels to the loading control.
Protocol 3: Wnt Pathway Activity using TOP/FOP-Flash Reporter Assay
This luciferase-based reporter assay quantifies the transcriptional activity of the β-catenin/TCF/LEF complex. The TOP-Flash plasmid contains multiple TCF/LEF binding sites, while the FOP-Flash plasmid contains mutated sites and serves as a negative control for specificity.[16]
Materials:
-
HEK293 cells or other suitable cell line
-
TOP-Flash and FOP-Flash reporter plasmids
-
Renilla luciferase plasmid (e.g., pRL-TK) for normalization
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM or similar serum-free medium
-
SB-216763 and DMSO
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: A day before transfection, seed cells into a 24- or 48-well plate at a density to reach 80-90% confluency on the day of transfection.[17][18]
-
Transfection:
-
For each well, prepare a DNA mix. For a 48-well plate, combine 50 ng of TOP-Flash (or FOP-Flash) plasmid and 25 ng of the Renilla plasmid in Opti-MEM.[18]
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's protocol.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.[17]
-
Add the transfection complex dropwise to the cells.
-
-
Treatment: After 4-6 hours of transfection, replace the medium with fresh complete medium. The next day, replace the medium again with fresh medium containing either SB-216763 at the desired concentration or a vehicle control (DMSO).
-
Incubation: Incubate the cells for 16-24 hours.[17]
-
Cell Lysis:
-
Luciferase Measurement:
-
Transfer 20 µL of the cell lysate from each well to a white, opaque 96-well plate.[17]
-
Using a luminometer, measure both Firefly (TOP/FOP-Flash) and Renilla luciferase activities according to the Dual-Luciferase Assay System protocol.
-
-
Data Analysis:
-
For each well, normalize the Firefly luciferase reading by dividing it by the Renilla luciferase reading to get the Relative Luciferase Units (RLU).
-
Calculate the fold change in activity by dividing the RLU of SB-216763-treated samples by the RLU of vehicle-treated samples. A significant increase in the TOP/FOP ratio indicates specific activation of the Wnt/β-catenin pathway.
-
Figure 3: Logical flow of SB-216763's molecular action.
References
- 1. Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00063B [pubs.rsc.org]
- 2. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB216763 | Cell Signaling Technology [cellsignal.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Sustained release of a highly specific GSK3β inhibitor SB216763 in the PCL scaffold creates an osteogenic niche for osteogenesis, anti-adipogenesis, and potential angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sustained release of a highly specific GSK3β inhibitor SB216763 in the PCL scaffold creates an osteogenic niche for osteogenesis, anti-adipogenesis, and potential angiogenesis [frontiersin.org]
- 8. SB 216763 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 9. selleckchem.com [selleckchem.com]
- 10. GSK-3β suppresses the proliferation of rat hepatic oval cells through modulating Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AOP-Wiki [aopwiki.org]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. bio-rad.com [bio-rad.com]
- 14. novateinbio.com [novateinbio.com]
- 15. bosterbio.com [bosterbio.com]
- 16. jcancer.org [jcancer.org]
- 17. benchchem.com [benchchem.com]
- 18. WNT-3A–induced β-catenin signaling does not require signaling through heterotrimeric G proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application of SB-216763 in Cardiac and Renal Injury Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-216763 is a potent and selective, ATP-competitive inhibitor of Glycogen (B147801) Synthase Kinase-3 (GSK-3), with a particularly high affinity for the β-isoform (GSK-3β).[1] GSK-3β is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, inflammation, apoptosis, and cell proliferation.[2][3] Dysregulation of GSK-3β activity has been implicated in the pathophysiology of various diseases, including cardiac and renal injury.[2][4] Consequently, SB-216763 has emerged as a valuable pharmacological tool for investigating the therapeutic potential of GSK-3β inhibition in preclinical models of heart and kidney disease.[5][6]
These application notes provide a comprehensive overview of the use of SB-216763 in studying cardiac and renal injury, summarizing key quantitative data and providing detailed experimental protocols based on published research.
Mechanism of Action
SB-216763 exerts its effects by competitively binding to the ATP-binding pocket of GSK-3, thereby preventing the phosphorylation of its downstream substrates.[7][8] GSK-3 is constitutively active in resting cells and is regulated through inhibitory phosphorylation at Ser9 (for GSK-3β) or Ser21 (for GSK-3α).[9] By inhibiting GSK-3, SB-216763 mimics this natural regulatory mechanism, leading to the modulation of numerous signaling pathways.
Application in Cardiac Injury Studies
In the context of cardiac injury, SB-216763 has demonstrated significant cardioprotective effects in various models, including ischemia-reperfusion injury and myocardial infarction.[7][10][11] Its therapeutic benefits are attributed to the modulation of several key cellular processes.
Key Protective Effects in Cardiac Injury:
-
Reduction of Infarct Size: Administration of SB-216763 has been shown to significantly reduce the area of infarcted tissue following ischemic events.[7][12]
-
Inhibition of Hypertrophy: GSK-3β is a known negative regulator of cardiac hypertrophy.[3][13] Inhibition by SB-216763 can prevent or reverse pathological cardiac enlargement.[14]
-
Attenuation of Inflammation and Fibrosis: SB-216763 can suppress the inflammatory response and reduce the deposition of fibrotic tissue in the heart following injury.[14][15]
-
Modulation of Autophagy: The compound has been shown to activate autophagy, a cellular process that removes damaged components and can be protective in the setting of cardiac stress.[14][15]
-
Electrical Remodeling: SB-216763 has been found to improve the expression of key ion channels, such as Kir2.1, which are crucial for maintaining normal cardiac electrical activity after a myocardial infarction.[11]
Quantitative Data from Cardiac Injury Studies
| Parameter | Injury Model | Species | Treatment Protocol | Key Findings | Reference |
| Infarct Size (% of Area at Risk) | Ischemia-Reperfusion | Rat | 0.6 mg/kg SB-216763 24h before ischemia | Vehicle: 61 ± 2%; SB-216763: 44 ± 2% | [7][12] |
| Heart Weight/Body Weight Ratio (mg/g) | Aldosterone-induced cardiac hypertrophy | Rat | 1.5 mg/kg/day SB-216763 for 4 weeks | Aldo: 3.8 ± 0.3; Aldo + SB-216763: 3.1 ± 0.2 | [15] |
| Systolic Blood Pressure (mmHg) | Aldosterone-induced hypertension | Rat | 1.5 mg/kg/day SB-216763 for 4 weeks | Aldo: 185 ± 11; Aldo + SB-216763: 142 ± 9 | [15] |
| Kir2.1 mRNA Expression (relative to control) | Myocardial Infarction | Rat | 0.6 mg/kg/day SB-216763 for 7 days | MI: ~0.4; MI + SB-216763: ~0.8 | [11] |
| Cardiac TNF-α and IL-1β levels | Aldosterone-induced cardiac inflammation | Rat | 1.5 mg/kg/day SB-216763 for 4 weeks | SB-216763 significantly suppressed the increase in TNF-α and IL-1β induced by aldosterone (B195564). | [14][15] |
Application in Renal Injury Studies
SB-216763 has also shown significant promise in the context of both acute kidney injury (AKI) and chronic kidney disease (CKD).[5][16] Its protective effects in the kidney are mediated by the inhibition of apoptosis, inflammation, and fibrosis.
Key Protective Effects in Renal Injury:
-
Reduction of Apoptosis: In models of AKI, SB-216763 has been shown to reduce the apoptotic death of renal tubular epithelial cells.[8][16]
-
Anti-inflammatory Effects: The compound can suppress the activation of pro-inflammatory signaling pathways, such as NF-κB, in the kidney.[16][17]
-
Attenuation of Renal Fibrosis: By inhibiting GSK-3β, SB-216763 can mitigate the development of renal fibrosis, a hallmark of CKD progression.[14][18]
-
Promotion of Tubular Repair: Post-injury administration of GSK-3 inhibitors may aid in the regeneration of renal tubules.[16]
-
Activation of Nrf2: SB-216763 can enhance the activity of Nrf2, a transcription factor that controls the expression of antioxidant genes, thereby protecting kidney cells from oxidative stress.[4][19]
Quantitative Data from Renal Injury Studies
| Parameter | Injury Model | Species | Treatment Protocol | Key Findings | Reference |
| Serum Creatinine (B1669602) (mg/dL) | Aldosterone-induced renal injury | Rat | 1.5 mg/kg/day SB-216763 for 4 weeks | Aldo: 0.9 ± 0.1; Aldo + SB-216763: 0.6 ± 0.1 | [15] |
| Urinary Protein Excretion (mg/24h) | Aldosterone-induced renal injury | Rat | 1.5 mg/kg/day SB-216763 for 4 weeks | Aldo: 45 ± 5; Aldo + SB-216763: 28 ± 4 | [15] |
| Renal Collagen I and TGF-β expression | Aldosterone-induced renal fibrosis | Rat | 1.5 mg/kg/day SB-216763 for 4 weeks | SB-216763 significantly suppressed the increase in Collagen I and TGF-β induced by aldosterone. | [15] |
| Tubulointerstitial Injury Score | Aldosterone-induced renal injury | Rat | 1.5 mg/kg/day SB-216763 for 4 weeks | SB-216763 treatment significantly reduced the tubulointerstitial damage score compared to the aldosterone-treated group. | [15] |
| α-SMA expression (fibroblast activation) | TGF-β1 treated NRK-49F cells | In vitro | Dose-dependent SB-216763 | SB-216763 dose-dependently reduced TGF-β1-induced α-SMA expression. | [18] |
Signaling Pathways Modulated by SB-216763
The therapeutic effects of SB-216763 in cardiac and renal injury are underpinned by its ability to modulate multiple intracellular signaling pathways through the inhibition of GSK-3β.
Caption: SB-216763 inhibits active GSK-3β, modulating key signaling pathways.
Experimental Protocols
The following are generalized protocols for in vivo and in vitro studies using SB-216763, based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental conditions.
In Vivo Protocol: Aldosterone-Induced Cardiorenal Injury in Rats
This protocol is based on the model of aldosterone (Aldo)-salt-induced hypertension to study the effects of SB-216763 on cardiac and renal injury.[14][15]
1. Animal Model and Grouping:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Grouping (n=8-10 per group):
-
Sham/Vehicle control.
-
Aldo-salt group.
-
Aldo-salt + SB-216763 group.
-
SB-216763 alone group.
-
2. Injury Induction:
-
Administer aldosterone (1 mg/kg/day) via subcutaneous osmotic mini-pumps.
-
Provide 1% NaCl in drinking water.
3. SB-216763 Administration:
-
Dose: 1.5 mg/kg/day.[15]
-
Route: Subcutaneous injection or via osmotic mini-pump.
-
Preparation: Dissolve SB-216763 in a suitable vehicle (e.g., DMSO, then diluted).
-
Duration: 4 weeks.
4. Monitoring and Endpoint Analysis:
-
Hemodynamic Monitoring: Measure systolic and diastolic blood pressure weekly using the tail-cuff method.
-
Metabolic Cages: Collect 24-hour urine at the end of the study to measure protein excretion.
-
Echocardiography: Perform at baseline and at the end of the study to assess cardiac function and dimensions.
-
Tissue Harvesting: At the end of the 4-week treatment period, euthanize animals and collect blood, heart, and kidneys.
-
Biochemical Analysis: Measure serum creatinine and other relevant markers from blood samples.
-
Histology: Fix heart and kidney tissues in formalin for paraffin (B1166041) embedding. Stain sections with Hematoxylin and Eosin (H&E) for general morphology, Masson's trichrome for fibrosis, and Periodic acid-Schiff (PAS) for renal tubulointerstitial injury.
-
Molecular Analysis: Snap-freeze tissue samples in liquid nitrogen for Western blotting (to measure protein levels of LC3-II, p62, TNF-α, IL-1β, Collagen I, TGF-β) and qRT-PCR.
Caption: Workflow for in vivo cardiorenal injury studies using SB-216763.
In Vitro Protocol: Hypoxia-Induced Injury in H9c2 Cardiomyocytes
This protocol describes the use of SB-216763 to study its protective effects against hypoxia-induced injury in a cardiac cell line.[11]
1. Cell Culture:
-
Cell Line: H9c2 rat cardiomyoblasts.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C, 5% CO2.
2. Experimental Groups:
-
Normoxia control.
-
Hypoxia + Vehicle.
-
Hypoxia + SB-216763 (various concentrations, e.g., 5-25 µM).[20]
3. SB-216763 Treatment:
-
Stock Solution: Prepare a concentrated stock of SB-216763 in DMSO (e.g., 25 mM).[20]
-
Working Concentration: Dilute the stock solution in culture medium to the desired final concentration.
-
Pre-treatment: Add SB-216763 to the cells for a specified period (e.g., 1-24 hours) before inducing hypoxia.[20]
4. Hypoxia Induction:
-
Replace the culture medium with serum-free DMEM.
-
Place the cells in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a specified duration (e.g., 12-24 hours).
5. Endpoint Analysis:
-
Cell Viability: Assess using assays such as MTT or LDH release.
-
Apoptosis: Measure using TUNEL staining or flow cytometry for Annexin V/Propidium Iodide.
-
Western Blotting: Analyze protein expression of markers for apoptosis (e.g., cleaved caspase-3, Bax/Bcl-2 ratio), and signaling pathways of interest (e.g., p-GSK-3β, Kir2.1).
-
qRT-PCR: Analyze mRNA expression of relevant genes.
Conclusion
SB-216763 is a powerful research tool for elucidating the role of GSK-3β in the pathophysiology of cardiac and renal diseases. Its demonstrated efficacy in a range of preclinical models highlights the therapeutic potential of targeting GSK-3β. The protocols and data presented here provide a foundation for researchers to design and conduct further investigations into the protective mechanisms of SB-216763 and to explore its potential for translation into clinical applications.
References
- 1. Synthesis and Initial in Vivo Studies with [11C]SB-216763: The First Radiolabeled Brain Penetrative Inhibitor of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of glycogen synthase kinase-3β in cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GSK-3 family as therapeutic target for myocardial diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Glycogen synthase kinase 3β: a key player in progressive chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. karger.com [karger.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Differential Roles of GSK-3β during Myocardial Ischemia and Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycogen synthase kinase 3 beta inhibitor SB216763 improves Kir2.1 expression after myocardia infraction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Glycogen Synthase Kinase-3β Is a Negative Regulator of Cardiomyocyte Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SB-216763, a GSK-3β inhibitor, protects against aldosterone-induced cardiac, and renal injury by activating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SB‐216763, a GSK‐3β inhibitor, protects against aldosterone‐induced cardiac, and renal injury by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glycogen Synthase Kinase-3 Signaling in Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.biologists.com [journals.biologists.com]
- 19. Glycogen synthase kinase-3β: a promising candidate in the fight against fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SB216763 | Cell Signaling Technology [cellsignal.com]
Application Notes: Utilizing SB-216763 for the Investigation of DNA Repair Mechanisms
Introduction
SB-216763 is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with an IC₅₀ of 34.3 nM for GSK-3α.[1] GSK-3 is a serine/threonine kinase implicated in a myriad of cellular processes, including cell proliferation, apoptosis, and signal transduction.[2][3][4] Emerging evidence highlights a critical role for GSK-3 in the regulation of DNA repair pathways.[2][3] Inhibition of GSK-3 by SB-216763 has been shown to enhance the repair of DNA double-strand breaks (DSBs), primarily through the non-homologous end joining (NHEJ) pathway.[5][6][7] This makes SB-216763 a valuable pharmacological tool for researchers, scientists, and drug development professionals studying DNA repair mechanisms and developing novel therapeutic strategies.
Mechanism of Action in DNA Repair
SB-216763-mediated inhibition of GSK-3β has been demonstrated to promote DNA repair by upregulating the expression of DNA Ligase IV, a crucial enzyme in the NHEJ pathway.[5][8] This upregulation is, at least in part, transcriptionally mediated through the activation of the cAMP response element-binding protein (CREB). Specifically, SB-216763 treatment leads to increased phosphorylation of CREB at Ser133 (p-CREB1), which in turn enhances the transcriptional activity of the DNA Ligase IV promoter.[5][8] By augmenting the levels of DNA Ligase IV, SB-216763 facilitates the ligation of broken DNA ends, thereby promoting the resolution of DSBs.
Studies have also indicated that GSK-3β can phosphorylate 53BP1, a key protein in the DNA damage response that promotes NHEJ.[9] However, the precise role of this phosphorylation is complex and may be context-dependent. One study suggests that GSK-3β-mediated phosphorylation of 53BP1 at threonine 334 suppresses NHEJ activity.[9] In this context, inhibition of GSK-3B by SB-216763 was found to increase the recruitment of the NHEJ mediators RIF1 and PTIP to sites of DNA damage.[9]
Applications in DNA Repair Research
-
Investigating the Role of GSK-3 in DNA Damage Response: SB-216763 can be employed to elucidate the specific functions of GSK-3 in various DNA repair pathways, including NHEJ and potentially others.
-
Modulating DNA Repair Efficiency: Researchers can use SB-216763 to enhance DNA repair in cellular and animal models of diseases characterized by DNA damage, such as neurodegenerative disorders and ischemia.[5][6]
-
Sensitizing Cancer Cells to Therapy: While some studies show GSK-3 inhibition protects normal cells, others suggest it could sensitize cancer cells to chemo- or radiotherapy, warranting further investigation.[2][3]
-
Screening for Novel DNA Repair Modulators: SB-216763 can serve as a positive control in high-throughput screening assays aimed at identifying new compounds that modulate DNA repair.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effect of SB-216763 on DNA repair.
Table 1: Effect of SB-216763 on Non-Homologous End Joining (NHEJ) Efficiency
| Cell Line | SB-216763 Concentration | Treatment Time | Assay | Fold Increase in NHEJ (vs. Vehicle) | Reference |
| HT22 (mouse hippocampal neurons) | 10 µM | 16 h | Plasmid-based NHEJ reporter assay | ~2.5 | [7] |
| HN33 (mouse hippocampal neurons) | 10 µM | 16 h | Plasmid-based NHEJ reporter assay | Significant increase | [7] |
Table 2: Effect of SB-216763 on DNA Damage Markers
| Cell Line/Model | SB-216763 Concentration | Treatment Time | DNA Damage Induction | Marker | Observation | Reference |
| HT22 (mouse hippocampal neurons) | 10 µM | 16 h | 3 Gy Ionizing Radiation | γ-H2AX foci | 5-fold reduction in γ-H2AX positive cells 1h post-IR | [6][7] |
| Ischemic retinal neurons (in vitro) | 5 µM | 48 h | Serum deprivation | γ-H2AX foci | Significant inhibition of γ-H2AX foci formation | [5][10] |
| Ischemic rat retina (in vivo) | 0.6 mg/kg (i.p.) | 3 days | Ischemia/Reperfusion | γ-H2AX foci | Significant suppression of γ-H2AX foci formation | [5] |
Table 3: Effect of SB-216763 on Key DNA Repair Protein Expression
| Cell Line/Model | SB-216763 Concentration | Treatment Time | Protein | Change in Expression/Activity | Reference |
| Ischemic retinal neurons (in vitro) | 5 µM | 48 h | DNA Ligase IV | Upregulated mRNA and protein expression | [5] |
| Ischemic retinal neurons (in vitro) | 5 µM | 48 h | p-CREB1 | Markedly upregulated expression | [5] |
| Ischemic rat retina (in vivo) | 0.6 mg/kg (i.p.) | 3 days | DNA Ligase IV | Significantly upregulated expression | [5] |
| Ischemic rat retina (in vivo) | 0.6 mg/kg (i.p.) | 3 days | p-CREB1 | Significantly upregulated expression | [5] |
Experimental Protocols
Protocol 1: In Vitro Assessment of DNA Double-Strand Break Repair using γ-H2AX Foci Formation Assay
This protocol describes how to assess the effect of SB-216763 on the repair of DNA double-strand breaks (DSBs) by immunofluorescently staining for γ-H2AX foci.
Materials:
-
Cell line of interest (e.g., HT22 hippocampal neurons)
-
Cell culture medium and supplements
-
SB-216763 (Tocris Biosciences or similar)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
DNA damaging agent (e.g., ionizing radiation source, etoposide)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
1% Bovine serum albumin (BSA) in PBS (Blocking buffer)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., from Millipore or Cell Signaling Technology)
-
Secondary antibody: Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 555)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
SB-216763 Treatment: The following day, treat the cells with the desired concentration of SB-216763 (e.g., 10 µM) or vehicle (DMSO) for the indicated time (e.g., 16 hours).
-
Induction of DNA Damage: Expose the cells to a DNA damaging agent. For example, irradiate the cells with 3 Gy of ionizing radiation.
-
Time-Course of Repair: Incubate the cells for various time points post-damage (e.g., 0.5, 1, 4, 8 hours) to monitor the repair process.
-
Cell Fixation: At each time point, wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: The next day, wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS and then stain with DAPI for 5 minutes at room temperature in the dark.
-
Mounting and Imaging: Wash the cells twice with PBS and then mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image Analysis: Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per cell or the percentage of cells with a high number of foci (e.g., >10).
Protocol 2: In Vitro Non-Homologous End Joining (NHEJ) Reporter Assay
This protocol details a plasmid-based reporter assay to quantify the efficiency of NHEJ in living cells.
Materials:
-
Cell line of interest (e.g., HT22, HN33)
-
NHEJ reporter plasmid (e.g., pEGFP-Pem1-Ad2, where GFP expression is disrupted by an intron and requires end-joining for expression)
-
Restriction enzyme that linearizes the plasmid within the intron (e.g., HindIII, I-SceI)
-
Transfection reagent
-
SB-216763
-
Vehicle (DMSO)
-
Flow cytometer
Procedure:
-
Plasmid Linearization: Linearize the NHEJ reporter plasmid using the appropriate restriction enzyme according to the manufacturer's protocol. Purify the linearized plasmid.
-
Cell Treatment: Seed cells and treat with SB-216763 (e.g., 10 µM) or vehicle (DMSO) for 16 hours.
-
Transfection: Transfect the treated cells with the linearized reporter plasmid using a suitable transfection reagent. As a control for transfection efficiency, a separate group of cells can be transfected with a circular, uncut reporter plasmid.
-
Incubation: Incubate the cells for 48-72 hours to allow for DNA repair and expression of the reporter protein (GFP).
-
Flow Cytometry Analysis: Harvest the cells, wash with PBS, and resuspend in flow cytometry buffer.
-
Data Acquisition and Analysis: Analyze the percentage of GFP-positive cells using a flow cytometer. The efficiency of NHEJ is proportional to the percentage of GFP-positive cells in the population transfected with the linearized plasmid. Normalize the results to the transfection efficiency control.
Visualizations
Caption: Signaling pathway of SB-216763 in promoting DNA repair.
Caption: Experimental workflow for γ-H2AX foci formation assay.
Caption: Workflow for the in vitro NHEJ reporter assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK-3β in DNA repair, apoptosis, and resistance of chemotherapy, radiotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-3 - Wikipedia [en.wikipedia.org]
- 5. Glycogen synthase kinase-3β inhibitor SB216763 promotes DNA repair in ischemic retinal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Glycogen synthase kinase-3β inhibitor SB216763 promotes DNA repair in ischemic retinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSK3B directs DNA repair choice and determines tumor response to PARP1 inhibition independent of BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for SB-216763 Cell Permeability in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction:
SB-216763 is a potent, selective, and cell-permeable inhibitor of Glycogen (B147801) Synthase Kinase 3 (GSK-3).[1] As an ATP-competitive inhibitor, it targets both GSK-3α and GSK-3β isoforms with high affinity, making it a valuable tool for investigating the diverse cellular processes regulated by GSK-3.[1][2] These processes include, but are not limited to, Wnt/β-catenin signaling, glycogen metabolism, cell proliferation, apoptosis, and neuronal function.[1][3][4] The cell-permeable nature of SB-216763 allows for its direct application in a wide range of in vitro cell-based assays to elucidate the role of GSK-3 in various biological and pathological contexts.
These application notes provide an overview of the quantitative data available for SB-216763, detailed protocols for its use in key in vitro assays, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data for SB-216763 based on various in vitro studies.
Table 1: Inhibitory and Effective Concentrations of SB-216763
| Parameter | Target/Assay | Value | Cell Line/System | Reference |
| IC₅₀ | GSK-3α | 34.3 nM | Kinase Assay | [1][3] |
| IC₅₀ | GSK-3β | 34.3 nM | Kinase Assay | [5] |
| IC₅₀ | GSK-3β | 18 nM | Kinase Assay | [6] |
| IC₅₀ | Growth Inhibition | 25 µM | MIA-PaCa-2 | [3][5] |
| EC₅₀ | Glycogen Synthesis | 3.6 µM | Human Liver Cells | [1][3] |
| EC₅₀ | β-catenin Reporter | 5 µM (max induction) | HEK293 | [3] |
Table 2: Recommended Working Concentrations for In Vitro Assays
| Application | Cell Line | Concentration Range | Treatment Duration | Reference |
| General Use | Various | 5 - 25 µM | 3 - 24 hours | [1] |
| Neuroprotection | Cerebellar Granule Neurons | 3 µM | Not Specified | [3] |
| β-catenin Reporter Assay | HEK293, J1 mESCs | 1 - 20 µM | 24 hours | [4] |
| Apoptosis Induction | Pancreatic Cancer Cells | 25 - 50 µM | 72 hours | [3] |
| Pluripotency Maintenance | J1 mESCs | 10 - 20 µM | Long-term culture | [4] |
Signaling and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of SB-216763 and a general workflow for its application in cell-based assays.
Caption: Wnt/β-catenin signaling pathway with SB-216763 inhibition of GSK-3β.
Caption: General experimental workflow for in vitro assays using SB-216763.
Experimental Protocols
Protocol 1: GSK-3 Kinase Activity Assay (In Vitro, Cell-Free)
This protocol is adapted from standard kinase assay procedures and is designed to measure the direct inhibitory effect of SB-216763 on GSK-3 activity.[3]
Materials:
-
Recombinant human GSK-3α or GSK-3β
-
GS-2 peptide substrate (a region of glycogen synthase phosphorylated by GSK-3)[3]
-
SB-216763
-
Kinase reaction buffer (e.g., 50 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol)
-
[γ-³³P]ATP
-
P30 phosphocellulose mats
-
0.5% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a dilution series of SB-216763 in DMSO.
-
In a reaction tube, combine the kinase reaction buffer, 1 nM human GSK-3, and the GS-2 peptide substrate (28 µM).[3]
-
Add the desired concentration of SB-216763 or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³³P]ATP to a final concentration of 10 µM.[3]
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the reaction by spotting the mixture onto P30 phosphocellulose mats.
-
Wash the mats six times in 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.[3]
-
Measure the incorporation of ³³P into the substrate peptide using a scintillation counter.
-
Calculate the percentage of GSK-3 inhibition relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: β-catenin-LEF/TCF Reporter Gene Assay (Cell-Based)
This assay measures the activation of the Wnt/β-catenin pathway by quantifying the transcriptional activity of a reporter gene under the control of a TCF/LEF responsive element.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Super TOPFlash reporter plasmid (contains TCF/LEF binding sites upstream of a luciferase gene)
-
Renilla luciferase plasmid (for normalization)
-
Cell transfection reagent
-
SB-216763
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect HEK293 cells with the Super TOPFlash and Renilla luciferase plasmids.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of SB-216763 (e.g., 1-20 µM) or DMSO as a vehicle control.[4]
-
Incubate the cells for an additional 24 hours.[4]
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as fold induction over the vehicle-treated control.[4]
Protocol 3: Assessment of Cell Permeability using a Transwell Assay (General Protocol)
Materials:
-
Caco-2 or MDCK cells
-
Transwell inserts (e.g., 24-well or 96-well format)
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)
-
SB-216763
-
Lucifer yellow (as a marker for monolayer integrity)[7]
-
LC-MS/MS system for quantification
Procedure:
-
Seed Caco-2 or MDCK cells on Transwell inserts and culture until a confluent monolayer is formed (typically 21 days for Caco-2, 5 days for MDCK).[7]
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the cell monolayers with transport buffer.
-
Add SB-216763 (at a known concentration) to the apical (A) chamber. The basolateral (B) chamber should contain fresh transport buffer. This measures A-to-B permeability.
-
To measure B-to-A permeability (for efflux studies), add the compound to the basolateral chamber and sample from the apical chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.
-
At the end of the experiment, take a sample from the donor chamber.
-
Quantify the concentration of SB-216763 in all samples using a validated LC-MS/MS method.
-
Calculate the Papp value using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the compound across the monolayer.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for active efflux transporters.
Concluding Remarks:
SB-216763 is a well-established tool for the in vitro study of GSK-3 signaling. Its cell permeability allows for straightforward application in a variety of cell-based assays. The protocols and data provided herein serve as a comprehensive guide for researchers utilizing this potent inhibitor. For novel cell systems, it is recommended to perform dose-response and time-course experiments to determine the optimal experimental conditions. When transport kinetics are critical, a formal permeability assessment using a Transwell system is advised.
References
- 1. SB216763 | Cell Signaling Technology [cellsignal.com]
- 2. グリコーゲン合成酵素キナーゼ3(GSK3)阻害剤 : SB 216763 | 東京化成工業株式会社 [tcichemicals.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and Ex Vivo Permeability Study — MB Biosciences [mbbiosciences.com]
- 8. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing SB-216763 for Neuroprotection Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of SB-216763, a potent GSK-3 inhibitor, for neuroprotection assays.
Frequently Asked Questions (FAQs)
Q1: What is SB-216763 and what is its primary mechanism of action?
A1: SB-216763 is a potent, selective, and cell-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2][3] It acts as an ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms with an IC50 of 34.3 nM for GSK-3α.[4] By inhibiting GSK-3, SB-216763 can modulate various downstream signaling pathways, including the Wnt/β-catenin pathway, which is crucial for cell survival and neuroprotection.[2][5]
Q2: What is the recommended concentration range for SB-216763 in neuroprotection assays?
A2: The optimal concentration of SB-216763 can vary depending on the cell type and the specific experimental conditions. However, studies have shown maximal neuroprotection in cerebellar granule neurons at a concentration of 3 μM.[1][6] A general working concentration range for cell culture experiments is typically between 5-25 μM for incubation times of 3-24 hours.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Q3: How should I prepare and store SB-216763 stock solutions?
A3: SB-216763 is soluble in DMSO, with a solubility of up to 100 mM.[4] For a 25 mM stock solution, you can reconstitute 5 mg of SB-216763 in 538.8 µl of DMSO.[2] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[2] Store the lyophilized powder or the DMSO stock solution at -20°C, desiccated.[2] In its lyophilized form, the chemical is stable for 24 months.[2] Once in solution, it is best to use it within 3 months to prevent loss of potency.[2]
Q4: What are the potential off-target effects of SB-216763?
A4: SB-216763 is a highly selective GSK-3 inhibitor. At a concentration of 10 μM, it shows minimal to no inhibition of 24 other tested protein kinases.[1][2][6] However, as with any small molecule inhibitor, off-target effects are a possibility, especially at higher concentrations. One study noted that SB-216763 has a chemical toxicity alert that requires experimental validation.[6] It is crucial to include appropriate controls in your experiments to account for any potential off-target effects.
Troubleshooting Guide
Issue 1: I am not observing any neuroprotective effect with SB-216763.
-
Possible Cause 1: Suboptimal Concentration.
-
Possible Cause 2: Inadequate Incubation Time.
-
Solution: Optimize the pre-incubation time with SB-216763 before inducing neuronal injury. A typical range is between 3 to 24 hours.[2]
-
-
Possible Cause 3: Compound Instability.
-
Possible Cause 4: Cell Culture Conditions.
-
Solution: Ensure that your cell culture conditions are optimal and that the cells are healthy before starting the experiment.
-
Issue 2: I am observing toxicity or a decrease in cell viability after treatment with SB-216763.
-
Possible Cause 1: High Concentration.
-
Solution: High concentrations of SB-216763 (e.g., 25-50 μM) can reduce cell viability in some cell lines.[1] Lower the concentration and perform a dose-response curve to find a non-toxic, effective concentration.
-
-
Possible Cause 2: DMSO Toxicity.
-
Solution: Ensure that the final concentration of DMSO in your culture medium is low (typically <0.1%) and that you have a vehicle control (cells treated with the same concentration of DMSO without SB-216763).
-
-
Possible Cause 3: Compound Precipitation.
-
Solution: SB-216763 may precipitate out of the culture medium at higher concentrations (≥20 µM).[5] Visually inspect the culture medium for any precipitate. If precipitation is observed, use a lower concentration.
-
Quantitative Data Summary
| Parameter | Value | Cell Type/Assay | Reference |
| IC50 (GSK-3α) | 34.3 nM | In vitro kinase assay | [1][4] |
| IC50 (GSK-3β) | Equally effective as GSK-3α | In vitro kinase assay | [1][4] |
| Maximal Neuroprotection | 3 μM | Cerebellar granule neurons | [1][6] |
| EC50 (Glycogen Synthesis) | 3.6 μM | Human liver cells | [1] |
| Effective Concentration Range | 5 - 25 μM | General cell culture | [2] |
| Solubility in DMSO | Up to 100 mM | [4] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for assessing neuroprotection by SB-216763 against an induced neuronal injury.
-
Cell Plating: Seed neuronal cells in a 96-well plate at a density of 35,000 cells/well in 200 μL of culture medium.[7] Incubate for 24 hours at 37°C and 5% CO2.[7]
-
SB-216763 Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of SB-216763 (e.g., 0.1, 1, 3, 10 μM) or a vehicle control (DMSO). Incubate for the desired pre-treatment time (e.g., 12 or 24 hours).
-
Induction of Neuronal Injury: After pre-treatment, introduce the neurotoxic agent (e.g., glutamate, H2O2) to the wells (except for the untreated control wells) and incubate for the appropriate duration to induce cell death.
-
MTT Addition: Following the injury period, add 10 μL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[8]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).[8]
-
Solubilization: Add 100 μL of the solubilization solution to each well.[8]
-
Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan (B1609692) crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[8]
Protocol 2: Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner of apoptosis.
-
Cell Treatment: Plate and treat cells with SB-216763 and the neurotoxic agent as described in the MTT assay protocol.
-
Cell Lysis:
-
For adherent cells: After treatment, remove the medium, wash the cells with ice-cold PBS, and then add 30 μl/well of cell lysis buffer.[9] Incubate on ice for 5 minutes.[9]
-
For suspension cells: Centrifuge the plate at 300xg for 10 minutes, remove the medium, wash with ice-cold PBS, centrifuge again, and then add 30 μl/well of cell lysis buffer.[9]
-
-
Lysate Collection: Transfer the cell lysate to a new tube. The lysate can be stored at -80°C for future use.[9]
-
Protein Quantification: Determine the protein concentration of each lysate sample.
-
Assay Reaction:
-
In a 96-well plate, add 20-50 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 50 µl with Cell Lysis Buffer.
-
Prepare a reaction mix containing a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Add 50 µl of the reaction mix to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[10]
Visualizations
Caption: SB-216763 inhibits GSK-3β, leading to β-catenin stabilization and neuroprotection.
Caption: Experimental workflow for assessing the neuroprotective effects of SB-216763.
Caption: A logical troubleshooting guide for SB-216763 neuroprotection experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SB216763 | Cell Signaling Technology [cellsignal.com]
- 3. SB 216763 |SB-216763 | GSK3 inhibitor | Hello Bio [hellobio.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe SB-216763 | Chemical Probes Portal [chemicalprobes.org]
- 7. protocols.io [protocols.io]
- 8. merckmillipore.com [merckmillipore.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. aurorabiolabs.com [aurorabiolabs.com]
stability of SB-216763 in DMSO at room temperature
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of SB-216763, a potent GSK-3 inhibitor, when prepared in DMSO.
Frequently Asked Questions (FAQs)
Q1: How should I store my stock solution of SB-216763 in DMSO?
For optimal stability, it is highly recommended to store stock solutions of SB-216763 in DMSO at low temperatures. For short-term storage (up to one month), -20°C is suitable.[1] For longer-term storage (up to one year), -80°C is the preferred condition.[2][3] It is crucial to aliquot the stock solution into smaller, single-use volumes to prevent multiple freeze-thaw cycles, which can degrade the compound.[1]
Q2: Can I store my SB-216763 in DMSO solution at room temperature?
Storing SB-216763 in DMSO at room temperature is not recommended for any significant length of time. While the solid, powdered form of SB-216763 is stable at room temperature, solutions should be prepared fresh for immediate use.[4][5] If not used immediately, solutions should be stored at -20°C or -80°C.
Q3: I left my SB-216763 in DMSO solution on the bench overnight. Is it still usable?
There is a risk of degradation and loss of potency when SB-216763 in DMSO is left at room temperature. The extent of degradation is not well-documented in publicly available literature. For critical experiments, it is safest to use a freshly prepared solution or a properly stored frozen aliquot. If you must use the solution, consider running a small-scale pilot experiment to verify its efficacy.
Q4: My SB-216763 solution in DMSO appears to have precipitated after thawing. What should I do?
Precipitation can occur, especially with concentrated stock solutions stored at low temperatures. Before use, ensure the solution is brought to room temperature and that all precipitate has redissolved.[4] Gentle warming and vortexing can aid in redissolving the compound. If the precipitate does not dissolve, it may indicate solubility issues or degradation, and it is advisable to prepare a fresh stock solution.
Q5: What grade of DMSO should I use to prepare my SB-216763 stock solution?
It is critical to use anhydrous, high-purity DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[6] Water contamination can promote the degradation of dissolved compounds. Always use a fresh, unopened bottle of anhydrous DMSO or a properly stored bottle with minimal exposure to the atmosphere.[3]
Q6: Is SB-216763 light-sensitive?
Yes, one supplier indicates that SB-216763 is light-sensitive.[4] It is good laboratory practice to protect both the solid compound and its solutions from direct light exposure by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of SB-216763 due to improper storage (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles). | Prepare a fresh stock solution of SB-216763 in anhydrous DMSO. Aliquot the new stock solution into single-use volumes and store at -20°C or -80°C.[2][3][7] |
| Contamination of DMSO with water, leading to hydrolysis of the compound. | Use a new, sealed bottle of anhydrous DMSO for preparing stock solutions. | |
| Precipitate observed in the stock solution upon thawing. | The compound has come out of solution at low temperatures. | Allow the vial to equilibrate to room temperature and vortex thoroughly to ensure complete dissolution before use.[4] Gentle warming may be applied if necessary. |
| The concentration of the stock solution exceeds the solubility of SB-216763 at the storage temperature. | Prepare a new stock solution at a slightly lower concentration. | |
| Difficulty dissolving the lyophilized powder in DMSO. | Insufficient solvent volume or inadequate mixing. | Ensure the correct volume of DMSO is added to achieve the desired concentration. Vortex or sonicate briefly to aid dissolution.[2] |
| The quality of the lyophilized powder may have been compromised. | Contact the supplier for a replacement or certificate of analysis. |
Storage Condition Summary
| Form | Solvent | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | N/A | Room Temperature or -20°C | Up to 24 months (lyophilized)[7] | Protect from light. |
| Solution | DMSO | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles.[7] Use anhydrous DMSO.[3] |
| Solution | DMSO | -80°C | Up to 1 year[2][3] | Aliquot to avoid freeze-thaw cycles.[1] Use anhydrous DMSO. |
| Solution | DMSO | Room Temperature | Not Recommended | Prepare fresh for immediate use.[4] |
Experimental Protocol: Assessing SB-216763 Stability in DMSO
This protocol outlines a general method for researchers to assess the stability of their SB-216763 in DMSO solution under their specific laboratory conditions.
Objective: To determine the percent degradation of SB-216763 in a DMSO stock solution when stored at room temperature over a defined period.
Materials:
-
SB-216763 lyophilized powder
-
Anhydrous DMSO
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Calibrated analytical balance and volumetric flasks
Procedure:
-
Prepare a fresh stock solution: Accurately weigh a known amount of SB-216763 and dissolve it in a precise volume of anhydrous DMSO to create a stock solution of known concentration (e.g., 10 mM).
-
Initial Analysis (Time 0): Immediately after preparation, dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system and record the chromatogram. The main peak corresponds to intact SB-216763.
-
Incubation at Room Temperature: Store the remaining stock solution in a sealed, light-protected vial on the lab bench at a controlled room temperature.
-
Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours), take an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.
-
Data Analysis:
-
For each chromatogram, determine the peak area of the intact SB-216763.
-
Calculate the percent degradation at each time point relative to the initial peak area at Time 0.
-
% Degradation = [(Area_T0 - Area_Tx) / Area_T0] * 100
-
Where Area_T0 is the peak area at Time 0 and Area_Tx is the peak area at the respective time point.
-
Visualizations
References
- 1. captivatebio.com [captivatebio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SB 216763 |SB-216763 | GSK3 inhibitor | Hello Bio [hellobio.com]
- 5. SB 216763 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 6. quora.com [quora.com]
- 7. SB216763 | Cell Signaling Technology [cellsignal.com]
Troubleshooting SB-216763 Insolubility: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the potent GSK-3 inhibitor SB-216763, ensuring its proper dissolution in aqueous buffers is critical for experimental success. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: My SB-216763 powder is not dissolving in my aqueous buffer (e.g., PBS, cell culture medium). What should I do?
A1: SB-216763 has very low solubility in purely aqueous solutions. Direct dissolution in buffers like PBS or cell culture media is not recommended and will likely result in precipitation. The standard and most effective method is to first prepare a concentrated stock solution in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO).[1][2][3]
Q2: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A2: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium.[4] Here are several steps to mitigate precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is kept low, typically below 0.5%, to minimize cytotoxicity.[4]
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous buffer. A stepwise dilution is recommended. First, dilute the stock into a smaller volume of serum-containing medium or buffer. The proteins in serum can help to solubilize the compound. Then, add this intermediate dilution to the final volume.[4]
-
Thorough Mixing: Add the inhibitor stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and even dispersion.[4] This prevents localized high concentrations that can lead to precipitation.
-
Warm the Medium: Gently warming the culture medium to 37°C before adding the inhibitor can sometimes improve solubility. However, be mindful of the temperature sensitivity of your media components.
-
Sonication: If precipitation occurs, gentle sonication in a water bath can sometimes help to redissolve the compound.
Q3: I am observing precipitation in my cell culture plates after incubating with SB-216763. What could be the cause?
A3: Delayed precipitation can occur for a few reasons:
-
Evaporation: Evaporation of the medium in the incubator can increase the concentration of SB-216763 beyond its solubility limit.[4][5] Ensure proper humidification in your incubator and consider using sealed culture flasks or plates.
-
Temperature Fluctuations: Moving plates between the incubator and a microscope can cause temperature shifts that may lead to precipitation of less soluble compounds.[4][6] If possible, use a heated stage on your microscope.
-
Interaction with Media Components: Components in complex cell culture media can sometimes interact with the compound over time, leading to precipitation.
Q4: What is the maximum recommended concentration of SB-216763 in cell culture?
A4: The effective concentration of SB-216763 can vary depending on the cell type and the desired effect. However, many studies have reported observing precipitation in culture medium at concentrations of 20 µM and above.[7] It is advisable to perform a dose-response experiment to determine the optimal, non-precipitating concentration for your specific application. Typical working concentrations range from 5-25 µM.[2]
Quantitative Solubility Data
For accurate preparation of stock solutions, refer to the following solubility data for SB-216763.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 37.12 | 100 | |
| DMSO | 24 | ~64.6 | [2] |
| DMSO | 23 | 61.95 | [1] |
| DMSO | 2.5 | ~6.7 | [8] |
| DMF | 2 | ~5.4 | [8] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 | ~0.8 | [8] |
Note: The molecular weight of SB-216763 is 371.22 g/mol .[2] Solubility can be affected by the purity, hydration state, and temperature of the solvent.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of SB-216763 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 25 mM stock, reconstitute 5 mg in 538.8 µL of DMSO).[2]
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][9] Store at -20°C or -80°C for long-term stability.[2][9] Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[2]
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Thaw Stock: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.
-
Dilution: While gently swirling the tube of pre-warmed medium, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.
-
Mixing: Mix the final solution gently but thoroughly by inverting the tube or pipetting up and down.
-
Application: Immediately add the prepared working solution to your cells.
Visual Troubleshooting Guide and Signaling Pathway
The following diagrams illustrate a logical workflow for troubleshooting solubility issues and the signaling pathway affected by SB-216763.
Caption: A workflow for troubleshooting SB-216763 insolubility.
Caption: The inhibitory effect of SB-216763 on the Wnt/β-Catenin signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SB216763 | Cell Signaling Technology [cellsignal.com]
- 3. SB 216763 |SB-216763 | GSK3 inhibitor | Hello Bio [hellobio.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: SB-216763 in Primary Neuron Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GSK-3 inhibitor, SB-216763, in primary neuron cultures. Our goal is to help you minimize cytotoxicity and achieve reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended working concentration of SB-216763 for neuroprotection in primary neurons?
A1: The optimal concentration of SB-216763 for neuroprotective effects in primary neurons typically ranges from 1 µM to 10 µM. Studies have shown maximal neuroprotection in cerebellar granule neurons at 3 µM[1]. Another study demonstrated that 3 µM SB-216763 completely prevents the death of chicken dorsal root ganglion sensory neurons[1]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific neuronal type and experimental conditions.
Q2: At what concentrations does SB-216763 become cytotoxic to cells?
A2: Cytotoxicity of SB-216763 is cell-type dependent and concentration-dependent. While neuroprotective at lower concentrations, higher concentrations can be toxic. For instance, in pancreatic cancer cell lines, concentrations of 25-50 µM significantly reduced cell viability[1]. In mouse embryonic stem cells, a concentration of 5 µM reduced viability by 55.6%. It is crucial to distinguish between general cytotoxicity and neuron-specific toxicity. Some studies suggest that SB-216763 alone may be associated with the induction of neurodegenerative markers, emphasizing the need for careful dose selection[2].
Q3: How should I dissolve and prepare SB-216763 for my experiments?
A3: SB-216763 is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 10-100 mM)[3]. For in vitro experiments, this stock solution should be serially diluted in your culture medium or buffer to the final desired concentration. It is critical to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity[4]. Be aware that at higher concentrations (e.g., 25 µM and above), SB-216763 may form a suspension when diluted into aqueous solutions[4].
Q4: What are the known off-target effects of SB-216763?
A4: SB-216763 is a potent and selective GSK-3 inhibitor, with an IC50 of 34.3 nM for GSK-3α[3]. It exhibits minimal activity against a panel of 24 other protein kinases at concentrations up to 10 µM[1][3]. However, like most small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. It is suggested that some of the effects of SB-216763 in maintaining pluripotency in mouse embryonic stem cells might be due to a combination of GSK-3 inhibition and off-target effects[5].
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High levels of neuronal death observed after treatment with SB-216763. | Concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary neuron type. Start with a range of 1-10 µM. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your culture medium is 0.5% or lower. Prepare a vehicle control with the same final DMSO concentration to assess its effect. | |
| Insolubility of the compound. | At higher concentrations, SB-216763 may precipitate out of the solution. Prepare fresh dilutions for each experiment and visually inspect for any precipitation. Consider using a lower, more soluble concentration. | |
| Prolonged incubation time. | Optimize the treatment duration. Shorter incubation times may be sufficient to observe the desired effect on signaling pathways (e.g., tau phosphorylation) without inducing cytotoxicity. | |
| Inconsistent or no effect of SB-216763 on GSK-3 inhibition. | Degradation of the compound. | Store the SB-216763 stock solution properly (as recommended by the manufacturer, typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| Incorrect preparation of the compound. | Verify the calculations for your dilutions. Ensure the compound is fully dissolved in DMSO before further dilution in aqueous media. | |
| Cell-specific differences. | The response to GSK-3 inhibition can vary between different types of neurons. Confirm the expression and activity of GSK-3 in your primary neuron culture. | |
| Precipitation of SB-216763 in the culture medium. | Poor solubility in aqueous solutions. | Prepare the final dilution of SB-216763 in pre-warmed culture medium and add it to the cells immediately. Avoid preparing large volumes of working solutions that will be stored for extended periods. |
| High concentration. | Higher concentrations of SB-216763 are more prone to precipitation. If a high concentration is necessary, consider using a solubilizing agent, but be mindful of its potential effects on the cells. |
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of SB-216763
| Parameter | Cell Type | Concentration | Effect | Reference |
| IC50 (GSK-3α) | - | 34.3 nM | Potent inhibition | [1][3] |
| Neuroprotection | Cerebellar granule neurons | 3 µM | Maximal neuroprotection from apoptosis | [1] |
| Neuroprotection | Chicken dorsal root ganglion neurons | 3 µM | Complete prevention of cell death | [1] |
| GSK-3 Inhibition | Primary retinal neurons | 5 µM | Inhibition of GSK-3β activity | [6] |
| Cytotoxicity (IC50) | Mouse embryonic stem cells (ES-D3) | 5.7 µM | 50% reduction in cell viability | |
| Cytotoxicity | Pancreatic cancer cell lines | 25-50 µM | Reduced cell viability | [1] |
Experimental Protocols
Protocol 1: Preparation of SB-216763 Stock and Working Solutions
-
Reconstitution: Dissolve SB-216763 powder in fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM). Gently vortex to ensure it is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Serially dilute the stock solution in pre-warmed (37°C) neuronal culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed 0.5%.
-
Application to Cells: Add the final working solution to your primary neuron cultures and gently swirl the plate to ensure even distribution. Include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
Protocol 2: Assessing Neuronal Viability after SB-216763 Treatment
-
Cell Seeding: Plate primary neurons at a suitable density in a multi-well plate (e.g., 96-well) and allow them to adhere and mature for the desired period.
-
Treatment: Treat the neurons with a range of SB-216763 concentrations (e.g., 0.1, 1, 3, 5, 10, 25 µM) and a vehicle control for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Use a standard cell viability assay, such as the MTT or MTS assay, to quantify cell viability.
-
Data Analysis: Measure the absorbance according to the assay manufacturer's protocol. Normalize the results to the vehicle-treated control group to determine the percentage of cell viability at each concentration.
Mandatory Visualizations
Caption: Experimental workflow for assessing SB-216763 cytotoxicity.
Caption: Simplified Wnt/β-catenin signaling pathway and the action of SB-216763.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK3 inhibitors show benefits in an Alzheimer's disease (AD) model of neurodegeneration but adverse effects in control animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB 216763 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 4. Frontiers | Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 [frontiersin.org]
- 5. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycogen synthase kinase-3β inhibitor SB216763 promotes DNA repair in ischemic retinal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of SB-216763 in Fibrosis Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SB-216763, a potent Glycogen (B147801) Synthase Kinase-3 (GSK-3) inhibitor, in fibrosis models. The information is presented in a question-and-answer format to directly address common issues and streamline experimental troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is SB-216763 and its primary mechanism of action?
SB-216763 is a cell-permeable maleimide (B117702) compound that acts as a potent, selective, and ATP-competitive inhibitor of GSK-3 activity.[1][2] It exhibits high potency for both GSK-3α and GSK-3β isoforms, with an IC₅₀ of approximately 34 nM for GSK-3α and a Kᵢ of 9 nM.[2][3] GSK-3 is a constitutively active serine/threonine kinase involved in numerous signaling pathways.[4][5] By inhibiting GSK-3, SB-216763 prevents the phosphorylation of downstream substrates, notably leading to the accumulation and nuclear translocation of β-catenin, a key component of the Wnt signaling pathway.[2][6]
Q2: How does SB-216763 modulate fibrosis?
SB-216763 exerts anti-fibrotic effects across various models, including lung, kidney, and cardiac fibrosis.[7][8][9] Its primary anti-fibrotic mechanism involves attenuating the differentiation of fibroblasts into myofibroblasts, which are key effector cells responsible for excessive extracellular matrix (ECM) deposition.[4][10] Specifically, SB-216763 has been shown to:
-
Inhibit TGF-β1-induced differentiation : It prevents the transforming growth factor-β1 (TGF-β1)-induced expression of profibrotic markers like α-smooth muscle actin (α-SMA), collagen, and fibronectin.[8][10][11]
-
Modulate inflammatory responses : The compound can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and MCP-1, which contribute to the fibrotic microenvironment.[8][9]
-
Regulate Matrix Metalloproteinases (MMPs) : In models of lung fibrosis, SB-216763 has been shown to decrease the activity and expression of MMP-2 and MMP-9, enzymes involved in tissue remodeling.[7]
-
Activate Autophagy : In certain models of cardiac and renal injury, the protective effects of SB-216763 are linked to the activation of autophagy.[9]
Q3: What are the key signaling pathways affected by SB-216763 in the context of fibrosis?
The primary target of SB-216763 is GSK-3, a critical node in several signaling pathways implicated in fibrosis:
-
Wnt/β-catenin Pathway : GSK-3β typically phosphorylates β-catenin, targeting it for degradation.[6] Inhibition by SB-216763 stabilizes β-catenin, allowing it to accumulate and activate Wnt target genes.[2] The role of Wnt/β-catenin signaling in fibrosis can be context-dependent.
-
TGF-β/Smad Pathway : TGF-β is a master regulator of fibrosis.[12] GSK-3 inhibition can interfere with this pathway. For instance, SB-216763 has been shown to abolish TGF-β1-induced SMAD3 activation in renal fibroblasts.[8] The interplay is complex, as TGF-β1 itself can inactivate GSK-3β by phosphorylating it at the Ser9 residue.[4]
-
CREB Signaling : In human lung fibroblasts, the anti-fibrotic effect of SB-216763 was linked to an increase in the phosphorylation of CREB, which can act as a functional antagonist to TGF-β/Smad signaling.[10]
Q4: In which fibrosis models has SB-216763 been shown to be effective?
SB-216763 has demonstrated efficacy in several preclinical fibrosis models:
-
Pulmonary Fibrosis : In the bleomycin-induced mouse model, SB-216763 reduced lung inflammation, collagen deposition, and improved survival.[7][13]
-
Renal Fibrosis : In mouse models of renal fibrosis induced by ischemia-reperfusion injury or aldosterone, SB-216763 suppressed myofibroblast accumulation, ECM deposition, and inflammation.[8][9]
-
Cardiac Fibrosis : In an aldosterone-induced rat model, SB-216763 treatment inhibited cardiac inflammation and perivascular fibrosis.[9]
Troubleshooting Guide
Q5: Issue with Compound Solubility and Stability - How do I properly dissolve and store SB-216763? My compound is precipitating in the culture medium.
-
Answer : SB-216763 is highly soluble in DMSO, with concentrations of 50 mg/mL to 100 mM being reported.[1][3][14]
-
Preparation : For a 25 mM stock solution, you can reconstitute 5 mg of lyophilized powder in 538.8 µl of fresh, high-quality DMSO.[2]
-
Storage : Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Stock solutions in DMSO are stable for up to 3 months at -20°C.[1][2] Avoid repeated freeze-thaw cycles.[2]
-
Precipitation in Media : Precipitation in aqueous culture media can occur, especially at higher concentrations (e.g., ≥20 µM).[15] To mitigate this, ensure the final DMSO concentration in your culture medium is low (typically ≤0.5%) and vortex the diluted solution well before adding it to the cells.[16][17] If precipitation persists, consider lowering the working concentration of SB-216763.
-
Q6: Issue with In Vitro Efficacy - What is a good starting concentration for my experiments? I'm not seeing an anti-fibrotic effect.
-
Answer : The effective working concentration of SB-216763 can vary depending on the cell type and desired effect.
-
Recommended Range : A typical starting range for in vitro experiments is 5-25 µM.[2] Studies have shown significant inhibition of TGF-β1-induced myofibroblast differentiation in human lung fibroblasts at a concentration of 10 µM.[10]
-
Troubleshooting Lack of Effect :
-
Verify Compound Activity : Ensure your stock solution is not degraded. Test its activity in a positive control assay, such as measuring β-catenin accumulation via Western blot.
-
Optimize Concentration : Perform a dose-response experiment (e.g., 1 µM to 30 µM) to determine the optimal concentration for your specific cell system.
-
Check Treatment Timing : The timing of SB-216763 addition relative to the fibrotic stimulus (e.g., TGF-β1) is critical. Pre-treatment with the inhibitor before adding the stimulus is a common and effective strategy.[7]
-
Duration of Treatment : Treatment times can range from 3 to 48 hours or longer.[2][10] Ensure your treatment window is sufficient to observe changes in your target readouts (e.g., α-SMA protein expression may require 24-48 hours).[10]
-
-
Q7: Issue with In Vivo Efficacy - What dosage and administration route should I use for my animal model?
-
Answer : Dosing and administration routes are model-specific.
-
Reported Dosage : In a mouse model of bleomycin-induced pulmonary fibrosis, intravenous administration of SB-216763 at 20 mg/kg was shown to be effective in preventing lung inflammation and fibrosis.[13]
-
Vehicle Selection : For in vivo use, SB-216763 can be prepared as a fine suspension in vehicles like 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC).[16][17] Another option for intravenous or intraperitoneal injection is a formulation containing DMSO, PEG300, Tween 80, and saline or corn oil.[13]
-
Optimization : It is crucial to perform pilot studies to determine the optimal dose, route, and treatment schedule for your specific animal model and to assess for any potential toxicity.
-
Q8: Issue with Inconsistent Results - I'm observing a pro-fibrotic effect in some experiments.
-
Answer : While SB-216763 is predominantly reported as anti-fibrotic, the role of GSK-3β and the Wnt/β-catenin pathway it regulates can be highly context-dependent.
-
Model System : Some studies have linked GSK-3β inhibition and subsequent Wnt/β-catenin activation to pro-fibrotic outcomes in specific contexts, such as dermal fibrosis.[18] The specific cell type, tissue microenvironment, and nature of the fibrotic stimulus can all influence the outcome.
-
Experimental Variables : Ensure all experimental conditions are tightly controlled. Inconsistencies in cell passage number, serum concentration, stimulus potency (e.g., TGF-β1 lot-to-lot variability), and inhibitor concentration can lead to variable results.
-
Mechanism of Fibrosis : The underlying mechanism driving fibrosis in your model may respond differently to GSK-3β inhibition. It is important to thoroughly characterize the signaling pathways active in your system.
-
Q9: Issue with Potential Off-Target Effects - How can I be sure the observed effects are due to GSK-3 inhibition?
-
Answer : SB-216763 is highly selective for GSK-3 over a panel of 24 other protein kinases at concentrations up to 10 µM.[1][2][3] However, confirming target engagement is good practice.
-
Pharmacological Controls : Use another structurally different GSK-3 inhibitor (e.g., TDZD-8, CHIR99021) to see if it recapitulates the effects of SB-216763.[4][10]
-
Molecular Confirmation : Use siRNA or shRNA to specifically knock down GSK-3β expression. The resulting phenotype should mimic the effects of SB-216763 treatment.[10]
-
Biochemical Readout : Confirm that SB-216763 is inhibiting GSK-3 in your system by measuring the phosphorylation status of a known GSK-3 substrate (e.g., decreased phosphorylation of β-catenin) or observing the accumulation of total β-catenin.
-
Q10: Issue with Quantifying Fibrosis - What are the best methods to quantify the anti-fibrotic effects of SB-216763?
-
Answer : A multi-faceted approach is recommended to robustly quantify anti-fibrotic efficacy.
-
In Vitro Readouts :
-
Western Blot/qPCR : Measure protein and mRNA levels of key fibrotic markers such as α-SMA, Collagen I (COL1A1), and Fibronectin (FN1).[8][10]
-
Immunofluorescence : Visualize the organization of α-SMA into stress fibers, a hallmark of myofibroblast differentiation.[19]
-
Collagen Gel Contraction Assay : Functionally assess the contractile capacity of myofibroblasts.
-
-
In Vivo Readouts :
-
Histology : Use stains like Masson's Trichrome or Picrosirius Red to visualize and quantify collagen deposition in tissue sections.[20]
-
Hydroxyproline (B1673980) Assay : Biochemically quantify the total amount of collagen in tissue homogenates.[21]
-
Immunohistochemistry : Stain tissue sections for α-SMA to identify and quantify myofibroblast accumulation.[6]
-
Micro-CT : For lung fibrosis models, micro-computed tomography can be used as a non-invasive method to longitudinally quantify changes in aerated lung tissue.[21]
-
-
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of SB-216763
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₁₉H₁₂Cl₂N₂O₂ | [3][14] |
| Molecular Weight | 371.2 g/mol | [2][3] |
| Purity | >98% | [1][3][14] |
| Target | Glycogen Synthase Kinase-3 (GSK-3) | [2][14] |
| Mechanism | ATP-competitive inhibitor | [1][14] |
| IC₅₀ (GSK-3α) | 34.3 nM | [2][14] |
| Kᵢ (GSK-3α) | 9 nM | [3] |
| Solubility | Soluble in DMSO (up to 100 mM) |[3][14] |
Table 2: Summary of SB-216763 Efficacy in In Vitro Fibrosis Models
| Cell Type | Fibrotic Stimulus | SB-216763 Conc. | Key Findings | Reference(s) |
|---|---|---|---|---|
| Human Lung Fibroblasts (MRC-5) | TGF-β1 (2 ng/mL) | 10 µM | Prevented TGF-β1-induced α-SMA and fibronectin mRNA and protein expression. | [10][11] |
| Primary IPF Fibroblasts | TGF-β1 (2 ng/mL) | 10 µM | Decreased TGF-β1-induced α-SMA protein levels. | [7][11] |
| Rat Kidney Fibroblasts (NRK-49F) | TGF-β1 | Dose-dependent | Reduced α-SMA expression and pSMAD3 levels. | [8] |
| Human Lung Fibroblasts (MRC-5) | TNF-α, TGF-β | Not specified | Pre-treatment decreased pro-MMP-9 and pro-MMP-2 activity. |[7] |
Table 3: Summary of SB-216763 Efficacy in In Vivo Fibrosis Models
| Model | Animal | Dosage & Route | Key Findings | Reference(s) |
|---|---|---|---|---|
| Pulmonary Fibrosis | C57BL/6N Mice | 20 mg/kg, IV | Prevented bleomycin-induced lung inflammation, alveolitis, and fibrosis; improved survival. | [13] |
| Pulmonary Inflammation | C57BL/6N Mice | Not specified | Reduced bleomycin-induced increases in MMP-9 and MMP-2 activity and gene expression in BALF. | [7] |
| Cardiac & Renal Injury | Rats | Not specified | Inhibited aldosterone-induced cardiorenal inflammation and fibrosis (reduced Collagen I, TGF-β). |[9] |
Experimental Protocols
Protocol 1: In Vitro TGF-β1-Induced Myofibroblast Differentiation Assay
This protocol describes the induction of myofibroblast differentiation in human lung fibroblasts (e.g., MRC-5) and treatment with SB-216763.
-
Cell Seeding : Seed MRC-5 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment. Culture in DMEM with 10% FBS.
-
Serum Starvation : Once cells reach the desired confluency, replace the growth medium with serum-free DMEM for 12-24 hours.
-
Inhibitor Pre-treatment : Prepare a working solution of SB-216763 in serum-free DMEM. Aspirate the medium from the cells and add the SB-216763 solution (e.g., 10 µM final concentration) or a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
Fibrotic Induction : Add recombinant human TGF-β1 directly to the wells to a final concentration of 2-5 ng/mL.[10]
-
Incubation : Incubate the plates for 24-48 hours at 37°C and 5% CO₂. A 24-hour timepoint is often suitable for mRNA analysis (qPCR), while a 48-hour timepoint is better for protein analysis (Western blot).[10]
-
Endpoint Analysis :
-
qPCR : Lyse cells and extract total RNA. Perform reverse transcription and quantitative PCR for profibrotic genes (e.g., ACTA2, COL1A1, FN1).
-
Western Blot : Lyse cells and extract total protein. Perform SDS-PAGE and immunoblotting for α-SMA, Collagen I, and a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Mouse Model of Bleomycin-Induced Pulmonary Fibrosis
This protocol provides a general workflow for inducing pulmonary fibrosis in mice and assessing the therapeutic efficacy of SB-216763. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model : Use C57BL/6 mice, 8-10 weeks old.
-
Fibrosis Induction : Anesthetize the mice. Induce lung injury by a single intratracheal (IT) or oropharyngeal (OA) instillation of bleomycin (B88199) sulfate (B86663) (e.g., 1-3 U/kg) dissolved in sterile saline.[7][21] Control animals receive saline only.
-
SB-216763 Administration :
-
Prophylactic Regimen : Begin treatment with SB-216763 (e.g., 20 mg/kg, IV) on the same day as bleomycin administration and continue daily or every other day for the duration of the study (typically 14 or 21 days).[13]
-
Therapeutic Regimen : To model treatment of established fibrosis, begin SB-216763 administration 7-10 days after bleomycin instillation.
-
-
Monitoring : Monitor animals daily for weight loss and signs of distress.
-
Sacrifice and Tissue Collection : At the study endpoint (e.g., Day 14 or 21), humanely euthanize the mice.
-
BALF Collection : Perform bronchoalveolar lavage (BAL) with sterile PBS to collect inflammatory cells and fluid for analysis.
-
Lung Harvest : Perfuse the vasculature and harvest the lungs. Inflate and fix the left lung in 10% neutral buffered formalin for histology. Snap-freeze the right lung in liquid nitrogen and store at -80°C for biochemical analysis.
-
-
Endpoint Analysis :
-
Histology : Embed the fixed left lung in paraffin, section, and stain with Masson's Trichrome or Picrosirius Red to assess collagen deposition and fibrosis severity (e.g., using the Ashcroft scoring method).
-
Hydroxyproline Assay : Homogenize the right lung and quantify total collagen content using a hydroxyproline assay kit.
-
qPCR/Western Blot : Extract RNA and protein from the right lung to analyze the expression of fibrotic markers.
-
Visualizations
References
- 1. GSK-3 Inhibitor IV, SB-216763 | 280744-09-4 [sigmaaldrich.com]
- 2. SB216763 | Cell Signaling Technology [cellsignal.com]
- 3. SB 216763, GSK3 inhibitor (CAS 280744-09-4) | Abcam [abcam.com]
- 4. Glycogen synthase kinase-3β: a promising candidate in the fight against fibrosis [thno.org]
- 5. researchgate.net [researchgate.net]
- 6. JCI - GSK-3β in mouse fibroblasts controls wound healing and fibrosis through an endothelin-1–dependent mechanism [jci.org]
- 7. GSK-3 Inhibition Modulates Metalloproteases in a Model of Lung Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. SB‐216763, a GSK‐3β inhibitor, protects against aldosterone‐induced cardiac, and renal injury by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycogen synthase kinase-3 (GSK-3) regulates TGF-β1-induced differentiation of pulmonary fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. rndsystems.com [rndsystems.com]
- 15. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 [frontiersin.org]
- 18. Inhibition of glycogen synthase kinase 3β induces dermal fibrosis by activation of the canonical Wnt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. Quantification and Comparison of Anti-Fibrotic Therapies by Polarized SRM and SHG-Based Morphometry in Rat UUO Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantification of Lung Fibrosis in IPF-Like Mouse Model and Pharmacological Response to Treatment by Micro-Computed Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
potential side effects of SB-216763 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential side effects of SB-216763 observed in animal studies. The information is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential issues during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported side effects of SB-216763 in healthy (non-disease model) animals?
A1: In animal studies, administration of SB-216763 to control animals has been associated with the induction of neurodegenerative markers and behavioral deficits.[1] This suggests that while SB-216763 can be beneficial in pathological conditions involving GSK-3 hyperactivation, suppressing its normal, constitutive activity can be detrimental.[1]
Q2: Have any dose-dependent effects on behavior been observed with SB-216763?
A2: Yes, dose-dependent effects have been reported in behavioral studies. For instance, in a conditioned place preference (CPP) test in rats, a 2.0 mg/kg intraperitoneal (i.p.) dose of SB-216763 blocked the acquisition of amphetamine-induced CPP, while a higher dose of 2.5 mg/kg was required to block the expression of CPP.[2] In mice, SB-216763 has been shown to dose-dependently reduce hyperactivity induced by a dopamine (B1211576) D1 receptor agonist.[3]
Q3: Are there known off-target effects of SB-216763 that could contribute to side effects?
A3: While SB-2167663 is a potent GSK-3 inhibitor, it may exhibit off-target activities at higher concentrations. Researchers should be aware of these potential confounding factors when interpreting experimental results.
Q4: What are the known effects of SB-216763 on neurochemical markers in the brain?
A4: In a model of Alzheimer's disease, co-infusion of SB-216763 with Aβ peptides was found to correct elevations in levels of phosphorylated tau (ptau), caspase-3, and the tau kinase phospho-c-jun N-terminal kinase (pJNK).[1] However, when administered alone to control animals, SB-216763 was associated with an induction of neurodegenerative markers.[1]
Troubleshooting Guides
Problem: Unexpected Behavioral Changes or Cognitive Impairment in Control Animals
Possible Cause: Inhibition of the constitutive activity of GSK-3 by SB-216763 in healthy animals can lead to adverse behavioral and cognitive effects.[1]
Troubleshooting Steps:
-
Dose-Response Analysis: If not already done, perform a dose-response study to identify the minimum effective dose that achieves the desired therapeutic effect without causing significant behavioral side effects in control animals.
-
Include a Robust Control Group: Always include a vehicle-treated control group to accurately assess the baseline behaviors and differentiate them from drug-induced effects.
-
Alternative GSK-3 Inhibitors: Consider testing other GSK-3 inhibitors with different selectivity profiles, as off-target effects could contribute to the observed behavioral changes.
-
Behavioral Test Battery: Employ a comprehensive battery of behavioral tests to fully characterize the nature of the cognitive or behavioral impairment. This could include tests for locomotor activity, anxiety, and learning and memory.
Problem: Sedative Effects at Higher Doses
Possible Cause: Some studies have noted sedative effects of SB-216763 at higher doses, which can confound the results of behavioral experiments. For example, a 30 mg/kg dose of a compound with a similar mechanism was noted to have sedative effects.[4]
Troubleshooting Steps:
-
Dose Adjustment: Reduce the dose of SB-216763 to a level that does not produce sedation but is still effective for the intended purpose.
-
Time-Course Analysis: Determine the time course of the sedative effects. It may be possible to conduct behavioral testing after the sedative effects have subsided but while the desired pharmacological activity is still present.
-
Control for Motor Activity: In any behavioral test, it is crucial to measure and control for general locomotor activity to ensure that any observed effects are not simply due to sedation.
Data Presentation
Table 1: Summary of Behavioral Effects of SB-216763 in Rodent Models
| Animal Model | Behavioral Test | Dose and Route of Administration | Observed Effect | Citation |
| Rat | Conditioned Place Preference (CPP) | 1.0 mg/kg, i.p. | Did not block amphetamine-induced CPP | [2] |
| Rat | Conditioned Place Preference (CPP) | 2.0 mg/kg, i.p. | Blocked acquisition of amphetamine-induced CPP | [2] |
| Rat | Conditioned Place Preference (CPP) | 2.5 mg/kg, i.p. | Blocked both acquisition and expression of amphetamine-induced CPP | [2] |
| Mouse | Dopamine D1 Agonist-Induced Hyperactivity | 2.5 and 7.5 mg/kg, i.p. | Significantly attenuated ambulatory activity | [3] |
| Mouse | Morphine-Induced Straub Tail and Locomotor Activation | 5 mg/kg, s.c. | Significantly inhibited morphine-induced effects | [5] |
Table 2: Effects of SB-216763 on Neurochemical Markers
| Animal Model | Condition | Marker | Effect of SB-216763 | Citation |
| Rat | Aβ infusion | Phospho-tau (ptau) | Corrected Aβ-induced elevation | [1] |
| Rat | Aβ infusion | Caspase-3 | Corrected Aβ-induced elevation | [1] |
| Rat | Aβ infusion | Phospho-JNK (pJNK) | Corrected Aβ-induced elevation | [1] |
| Rat | Control | Neurodegenerative markers | Induction of markers | [1] |
Experimental Protocols
Intracerebroventricular (ICV) Infusion in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Surgery: Rats are anesthetized and placed in a stereotaxic frame. A cannula is implanted into the lateral ventricle.
-
Drug Administration: SB-216763 is dissolved in a suitable vehicle (e.g., DMSO and saline) and infused directly into the ventricle via the cannula using a microinfusion pump.
-
Post-operative Care: Animals are monitored for recovery and any signs of distress.
-
Behavioral Testing: Behavioral assessments, such as the Morris water maze, are conducted following the infusion.[1]
-
Biochemical Analysis: At the end of the experiment, brain tissue is collected for analysis of neurochemical markers.[1]
Conditioned Place Preference (CPP) in Rats
-
Apparatus: A three-chamber CPP apparatus.
-
Phases:
-
Pre-conditioning: Rats are allowed to freely explore all chambers to determine initial place preference.
-
Conditioning: For several days, rats receive an injection of amphetamine paired with one of the non-preferred chambers and a vehicle injection paired with the other non-preferred chamber. SB-216763 or vehicle is administered prior to the amphetamine or vehicle injections, depending on whether acquisition or expression is being tested.[2]
-
Post-conditioning (Test): Rats are allowed to freely explore all chambers, and the time spent in each chamber is recorded.[2]
-
-
Data Analysis: A significant increase in time spent in the drug-paired chamber is indicative of CPP.
Dopamine D1 Agonist-Induced Hyperactivity in Mice
-
Animal Model: Male mice.
-
Drug Administration: Mice are pretreated with SB-216763 (intraperitoneally) or vehicle, followed by an injection of the dopamine D1 receptor agonist SKF-82958 or saline.[3]
-
Apparatus: Open-field activity chambers equipped with photobeam sensors to measure ambulatory and stereotypic movements.[3]
-
Data Collection: Locomotor activity is recorded for a specified period (e.g., 60 minutes) immediately following the second injection.[3]
-
Data Analysis: Total ambulatory distance and stereotypy counts are analyzed to determine the effect of SB-216763 on hyperactivity.[3]
Visualizations
Caption: Hypothetical pathway of SB-216763 side effects.
Caption: Workflow for behavioral side effect assessment.
References
- 1. GSK3 inhibitors show benefits in an Alzheimer's disease (AD) model of neurodegeneration but adverse effects in control animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of glycogen synthase kinase-3 by SB 216763 affects acquisition at lower doses than expression of amphetamine-conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of GSK3 attenuates dopamine D1 receptor agonist-induced hyperactivity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycogen Synthase Kinase-3 Inhibitors Block Morphine-Induced Locomotor Activation, Straub Tail, and Depression of Rearing in Mice Via a Possible Central Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Inhibition of GSK-3β with SB-216763
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SB-216763 to achieve complete and verifiable inhibition of Glycogen (B147801) Synthase Kinase-3β (GSK-3β).
Frequently Asked Questions (FAQs)
Q1: What is SB-216763 and how does it inhibit GSK-3β?
SB-216763 is a potent and highly selective, cell-permeable small molecule inhibitor of GSK-3.[1][2][3] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of GSK-3, preventing the kinase from using ATP to phosphorylate its downstream substrates.[3][4] It is equally effective at inhibiting both GSK-3α and GSK-3β isoforms with an IC50 of 34.3 nM.[1][5]
Q2: What is the recommended working concentration and incubation time for SB-216763 in cell culture?
The optimal concentration and incubation time can vary depending on the cell type and the specific experimental goals. However, a general starting point is a concentration range of 5-25 µM for an incubation period of 3-24 hours.[3] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and desired outcome.
Q3: How can I verify that I have achieved complete inhibition of GSK-3β?
The most common and reliable method is to perform a Western blot analysis to detect the accumulation of β-catenin, a key downstream target of GSK-3β.[3] In the absence of GSK-3β activity, β-catenin is not phosphorylated and targeted for degradation, leading to its accumulation in the cytoplasm. You can also assess the phosphorylation status of other known GSK-3β substrates, such as Tau or glycogen synthase.
Q4: Are there any known off-target effects of SB-216763?
SB-216763 is highly selective for GSK-3. Studies have shown that at concentrations up to 10 µM, it exhibits minimal activity against a panel of 24 other protein kinases.[1][2] However, like most small molecule inhibitors, off-target effects can occur, especially at higher concentrations. One potential off-target is homeodomain-interacting protein kinase 2 (HIPK2), which can also phosphorylate β-catenin. Inhibition of HIPK2 by SB-216763 (85% inhibition at 10 µM) could work synergistically with GSK-3 inhibition.[6]
Q5: What is the best way to prepare and store SB-216763?
SB-216763 is typically supplied as a lyophilized powder. For a 25 mM stock solution, you can reconstitute 5 mg in 538.8 µl of DMSO.[3] It is recommended to use fresh, moisture-free DMSO as moisture can reduce solubility.[1] Store the stock solution at -20°C.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete or no inhibition of GSK-3β activity (e.g., no accumulation of β-catenin). | Suboptimal SB-216763 Concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal effective concentration. |
| Insufficient Incubation Time: The treatment duration may be too short to observe a significant effect. | Conduct a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to identify the optimal incubation time for β-catenin accumulation. | |
| Poor Compound Stability: The SB-216763 stock solution may have degraded. | Prepare a fresh stock solution of SB-216763 in high-quality, anhydrous DMSO. | |
| Cell Line Resistance: Some cell lines may be less sensitive to GSK-3β inhibition. | Confirm the expression of GSK-3β in your cell line. Consider using a different GSK-3β inhibitor as a positive control. | |
| Issues with Western Blot Protocol: Problems with protein extraction, transfer, or antibody incubation can lead to inaccurate results. | Refer to the detailed Western Blot protocol below and ensure all steps are followed correctly. Use a positive control cell lysate known to express β-catenin. | |
| Observed Cell Toxicity or Unexpected Phenotypes. | High SB-216763 Concentration: Excessive concentrations can lead to off-target effects and cytotoxicity. | Lower the concentration of SB-216763 to the lowest effective dose determined from your dose-response experiment. |
| Solvent (DMSO) Toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in your culture medium is low (typically <0.1%). | |
| Off-Target Effects: The observed phenotype may be due to the inhibition of other kinases. | Review the literature for known off-target effects of SB-216763 at the concentration you are using. Consider using another structurally different GSK-3β inhibitor to confirm the phenotype is GSK-3β-dependent. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (GSK-3α/β) | 34.3 nM | In vitro kinase assay | [1][5] |
| Effective Concentration (EC50) for Glycogen Synthesis | 3.6 µM | Human liver cells | [1] |
| Typical Working Concentration | 5 - 25 µM | Various cell lines | [3] |
| Typical Incubation Time | 3 - 24 hours | Various cell lines | [3] |
Experimental Protocols
Protocol 1: Verification of GSK-3β Inhibition by Western Blotting for β-Catenin Accumulation
1. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with the desired concentration of SB-216763 or vehicle control (DMSO) for the determined optimal incubation time.
2. Cell Lysis:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (see recipe below) supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
RIPA Lysis Buffer Recipe:
-
150 mM sodium chloride
-
1.0% NP-40 or Triton X-100
-
0.5% sodium deoxycholate
-
0.1% SDS
-
50 mM Tris, pH 8.0
-
Add fresh protease and phosphatase inhibitor cocktail before use.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the protein lysates and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total β-catenin (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature.[7]
-
Wash the membrane three times for 10 minutes each with TBST.
-
For a loading control, strip the membrane and re-probe for GAPDH or β-actin.
6. Detection and Analysis:
-
Prepare an ECL substrate and incubate with the membrane.
-
Capture the chemiluminescent signal using an imager.
-
Quantify band intensities using densitometry software.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of SB-216763 on GSK-3β.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. SB216763 | Cell Signaling Technology [cellsignal.com]
- 4. Sustained release of a highly specific GSK3β inhibitor SB216763 in the PCL scaffold creates an osteogenic niche for osteogenesis, anti-adipogenesis, and potential angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
controlling for confounding variables in SB-216763 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GSK-3 inhibitor, SB-216763.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SB-216763?
SB-216763 is a potent and selective, ATP-competitive inhibitor of Glycogen (B147801) Synthase Kinase-3 (GSK-3).[1][2][3] It shows similar potency for both GSK-3α and GSK-3β isoforms, with an IC50 of approximately 34.3 nM.[4][5] By inhibiting GSK-3, SB-216763 mimics the effect of Wnt signaling, leading to the stabilization and accumulation of β-catenin.[3] This, in turn, activates the β-catenin-LEF/TCF-mediated transcription of target genes.[4]
Q2: What are the common research applications of SB-216763?
SB-216763 is utilized in a variety of research areas, including:
-
Neuroprotection: It has been shown to protect neurons from apoptotic cell death.[4]
-
Stem Cell Biology: It helps maintain mouse embryonic stem cells in a pluripotent state.[1][2][6]
-
Cancer Research: It can reduce cell viability and induce apoptosis in certain cancer cell lines, such as those from pancreatic cancer.[4]
-
Inflammation and Fibrosis: It has demonstrated the ability to reduce pulmonary inflammation and fibrosis in mouse models.[1]
-
Metabolic Studies: It stimulates glycogen synthesis in liver cells.[3][4]
Q3: What is the recommended working concentration for SB-216763 in cell culture?
The optimal working concentration of SB-216763 is cell-type and application-dependent. However, a general range of 5-25 µM for 3-24 hours is typically effective.[3] For example, a maximal neuroprotective effect has been observed at 3 µM, while concentrations of 25-50 µM have been used to induce apoptosis in pancreatic cancer cells.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store SB-216763 stock solutions?
SB-216763 is soluble in DMSO, and a stock solution of 25 mM can be prepared by reconstituting 5 mg of the compound in 538.8 µl of DMSO.[3] For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Unexpected or High Levels of Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| High concentration of SB-216763 | High doses of GSK-3 inhibitors can decrease cell proliferation.[2] Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells (typically <0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Off-target effects | At higher concentrations, SB-216763 may have off-target effects that contribute to cytotoxicity. Consider using a structurally different GSK-3 inhibitor as a control to see if the effect is specific to GSK-3 inhibition. |
| Cell line sensitivity | Different cell lines can have varying sensitivities to SB-216763. What is non-toxic for one cell line may be toxic for another. |
Issue 2: Lack of an Expected Biological Effect
| Potential Cause | Troubleshooting Steps |
| Suboptimal concentration | The concentration of SB-216763 may be too low to elicit a response. Perform a dose-response experiment to identify the effective concentration range. |
| Compound instability | Ensure that your stock solution has been stored correctly and has not degraded. Prepare fresh dilutions from a new stock aliquot for each experiment. |
| Insufficient incubation time | The treatment duration may be too short to observe the desired effect. Perform a time-course experiment to determine the optimal incubation period. |
| Cellular context | The signaling pathway you are investigating may not be active or responsive to GSK-3 inhibition in your specific cell model. Confirm the expression and activity of key pathway components (e.g., GSK-3, β-catenin) in your cells. |
Issue 3: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Steps |
| Variability in compound preparation | Prepare fresh dilutions of SB-216763 for each experiment from a well-maintained stock solution to ensure consistent concentrations. |
| Cell culture conditions | Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these can influence cellular responses. |
| Confounding variables | Be aware of potential confounding variables in your experimental system. For example, components in the serum of your culture medium could interact with the compound or the signaling pathway under investigation. |
Controlling for Confounding Variables
A critical aspect of designing experiments with SB-216763 is the inclusion of appropriate controls to account for potential confounding variables.
Off-Target Effects
While SB-216763 is highly selective for GSK-3, the possibility of off-target effects should be considered, especially at higher concentrations. One known off-target is Homeodomain-interacting protein kinase 2 (HIPK2), which can also phosphorylate β-catenin.[6]
Experimental Controls for Off-Target Effects:
-
Use a structurally unrelated GSK-3 inhibitor: Comparing the effects of SB-216763 with another GSK-3 inhibitor that has a different chemical structure can help determine if the observed phenotype is due to GSK-3 inhibition or an off-target effect of SB-216763's specific chemical scaffold.
-
Rescue experiments: In cells where GSK-3 has been knocked down, treatment with SB-216763 should not produce an additive effect if the phenotype is on-target.
Data Presentation
Table 1: Selectivity Profile of SB-216763
| Kinase | IC50 (nM) |
| GSK-3α | 34.3[4] |
| GSK-3β | 34.3[5] |
| Other 24 protein kinases | >10,000[1][2] |
Table 2: Recommended Controls for SB-216763 Experiments
| Control Type | Purpose | Example |
| Vehicle Control | To control for the effects of the solvent (e.g., DMSO). | Treat cells with the same volume of DMSO as used for the highest concentration of SB-216763. |
| Positive Control | To confirm that the signaling pathway is responsive. | Use a known activator of the Wnt/β-catenin pathway, such as Wnt3a conditioned media. |
| Negative Control | To confirm the specificity of the observed effect. | Use an inactive structural analog of SB-216763, if available. |
Experimental Protocols
Protocol 1: Western Blot for β-catenin Accumulation
This protocol describes how to assess the on-target activity of SB-216763 by measuring the accumulation of β-catenin.
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of SB-216763 concentrations (e.g., 1, 5, 10, 25 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against β-catenin, followed by an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of action of SB-216763 in the Wnt/β-catenin signaling pathway.
Caption: A generalized experimental workflow for studying the effects of SB-216763.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustained release of a highly specific GSK3β inhibitor SB216763 in the PCL scaffold creates an osteogenic niche for osteogenesis, anti-adipogenesis, and potential angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of SB-216763's Effect on β-Catenin Accumulation
This guide provides a comprehensive comparison of SB-216763 and other common Glycogen Synthase Kinase 3 (GSK-3) inhibitors in their ability to induce β-catenin accumulation. The information presented is intended for researchers, scientists, and drug development professionals working on the Wnt/β-catenin signaling pathway.
Introduction to SB-216763 and β-Catenin Regulation
SB-216763 is a potent and selective, ATP-competitive inhibitor of GSK-3.[1][2][3] It is equally effective against both GSK-3α and GSK-3β isoforms, with an IC50 of 34.3 nM for GSK-3α.[1][2] By inhibiting GSK-3, SB-216763 prevents the phosphorylation of β-catenin, a key event that targets β-catenin for proteasomal degradation.[4][5] This inhibition leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it activates target gene transcription.[3][6][7] The dysregulation of the Wnt/β-catenin signaling pathway is implicated in numerous diseases, making inhibitors like SB-216763 valuable research tools.[8]
Comparative Analysis of GSK-3 Inhibitors on β-Catenin Accumulation
Several small molecules are utilized to inhibit GSK-3 and thereby stabilize β-catenin. This section compares the efficacy of SB-216763 with other widely used inhibitors: CHIR99021, 6-Bromoindirubin-3'-oxime (BIO), and Lithium Chloride (LiCl).
| Inhibitor | Target(s) | IC50 (GSK-3) | Effective Concentration for β-Catenin Accumulation | Key Characteristics |
| SB-216763 | GSK-3α/β | 34.3 nM | 5-25 µM | Potent, selective, and ATP-competitive.[1][2][3] Induces β-catenin-mediated transcription in a dose-dependent manner. |
| CHIR99021 | GSK-3α/β | ~5 nM | 0.1-15 µM | Highly potent and selective GSK-3 inhibitor.[5][7] Effectively activates the Wnt/β-catenin pathway with low toxicity. |
| BIO | GSK-3α/β | 5 nM | 200-800 nM | A selective and potent GSK-3β inhibitor.[9][10] Can enhance β-catenin-mediated transcriptional activity.[9] |
| LiCl | GSK-3β | ~2 mM | 3-40 mM | A non-selective GSK-3β inhibitor.[11][12] Activates Wnt/β-catenin signaling by inhibiting GSK-3β activity.[9][13] |
Experimental Data
Dose-Response Effect of SB-216763 on β-Catenin Accumulation
Western blot analysis of extracts from 293T cells treated with SB-216763 for 4 hours demonstrates a clear dose-dependent increase in the levels of non-phospho (active) β-catenin (Ser33/37/Thr41) and total β-catenin.
| SB-216763 Concentration | Relative Level of Active β-Catenin | Relative Level of Total β-Catenin |
| 0 µM (Control) | Baseline | Baseline |
| 5 µM | Increased | Increased |
| 10 µM | Moderately Increased | Moderately Increased |
| 25 µM | Strongly Increased | Strongly Increased |
This data is a semi-quantitative interpretation of Western blot results presented by Cell Signaling Technology.[2]
Experimental Protocols
Western Blotting for β-Catenin Detection
This protocol outlines the steps for detecting total and active (non-phosphorylated) β-catenin levels in cell lysates.
-
Sample Preparation:
-
Gel Electrophoresis:
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody against β-catenin (total or non-phospho) overnight at 4°C.[14][15]
-
Wash the membrane three times with TBST.[14]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane three times with TBST.[14]
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.[15]
-
Immunofluorescence for β-Catenin Nuclear Translocation
This protocol allows for the visualization of β-catenin's subcellular localization.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips.[14]
-
Treat cells with the desired GSK-3 inhibitor.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence or confocal microscope.
-
Nuclear and Cytoplasmic Fractionation
This protocol enables the separation of nuclear and cytoplasmic proteins for subsequent analysis.
-
Cell Lysis:
-
Harvest cells and resuspend in a hypotonic buffer to swell the cells.
-
Disrupt the cell membrane using a Dounce homogenizer or by passing through a narrow-gauge needle.[14]
-
-
Fractionation:
-
Nuclear Extraction:
Visualizing the Mechanism and Workflow
To better understand the underlying biological pathway and the experimental process, the following diagrams are provided.
Caption: Wnt/β-catenin signaling pathway with and without Wnt ligand or a GSK-3 inhibitor like SB-216763.
Caption: Experimental workflow for validating the effect of GSK-3 inhibitors on β-catenin accumulation.
References
- 1. Quantitative Procedure to Analyze Nuclear β-Catenin Using Immunofluorescence Tissue Staining [protocols.io]
- 2. SB216763 | Cell Signaling Technology [cellsignal.com]
- 3. Standardized Relative Quantification of Immunofluorescence Tissue Staining [protocols.io]
- 4. 6-Bromoindirubin-3′-Oxime Regulates Colony Formation, Apoptosis, and Odonto/Osteogenic Differentiation in Human Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. reprocell.com [reprocell.com]
- 8. researchgate.net [researchgate.net]
- 9. 6-Bromoindirubin-3′oxime (BIO) decreases proliferation and migration of canine melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pnas.org [pnas.org]
- 13. Activation of Wnt/β‐catenin signaling by lithium chloride attenuates d‐galactose‐induced neurodegeneration in the auditory cortex of a rat model of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
Comparative Analysis of SB-216763 Cross-Reactivity with Other Protein Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of SB-216763, a potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3). Understanding the selectivity of a kinase inhibitor is paramount in drug discovery and basic research to ensure target-specific effects and minimize off-target liabilities. This document summarizes key experimental data, outlines typical assay protocols, and visualizes relevant biological pathways and workflows.
Quantitative Kinase Inhibition Profile of SB-216763
SB-216763 is a well-established ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β.[1][2][3][4] Its selectivity has been evaluated against a panel of other protein kinases. The data consistently demonstrates high potency towards GSK-3 with significantly lower or negligible activity against other tested kinases at concentrations up to 10 µM.[3][4][5]
| Target Kinase | Potency (IC50 / Ki) | Comments | Reference |
| GSK-3α | IC50: 34.3 nM | Primary Target. ATP-competitive inhibition. | [3][4][6] |
| Ki: 9 nM | [1][2][5] | ||
| GSK-3β | Equally effective as for GSK-3α | Primary Target. | [3][4][6] |
| Panel of 24 Other Protein Kinases | IC50 > 10 µM | Minimal activity observed against a panel including various serine/threonine and tyrosine kinases. | [3][4][5] |
| PKBα (Akt1) | IC50 > 10 µM | No significant inhibition. | [6] |
| PDK1 | IC50 > 10 µM | No significant inhibition. | [6] |
| PKCβ II | - | A potential for off-target selectivity has been noted. | [5] |
Note: IC50 (Half maximal inhibitory concentration) and Ki (Inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical step. A widely used method is the in vitro kinase assay, which measures the inhibitor's ability to block the enzymatic activity of a panel of purified kinases.
In Vitro Kinase Profiling: Radiometric Assay
This protocol describes a common method for determining kinase inhibitor potency and selectivity by measuring the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a specific substrate.[6][7]
Materials:
-
Purified recombinant kinases (e.g., GSK-3α and a panel of off-target kinases)
-
Specific peptide or protein substrates for each kinase (e.g., GS-2 peptide for GSK-3)[6]
-
SB-216763 stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 50 mM MOPS pH 7.0, 10 mM Mg-acetate, 0.2 mM EDTA, 7.5 mM β-mercaptoethanol, 0.01% Tween-20)[6]
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates (e.g., P30 mats)[6]
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of SB-216763 in DMSO. Further dilute in the kinase reaction buffer to achieve the final desired concentrations.
-
Reaction Setup: In a microplate, add the kinase, the specific substrate, and the diluted SB-216763.
-
Initiation: Start the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.[6] The final ATP concentration should be near the Km value for each specific kinase to ensure accurate competitive inhibition assessment.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 2 hours).[8]
-
Termination and Capture: Stop the reaction and spot the mixture onto phosphocellulose filter plates. The phosphorylated substrate will bind to the filter.[6]
-
Washing: Wash the filter plates multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³³P]ATP.[6]
-
Detection: Dry the filter plates and add a scintillation fluid.
-
Data Analysis: Measure the radioactivity using a scintillation counter. The amount of incorporated radiolabel is proportional to the kinase activity. Calculate the percent inhibition for each SB-216763 concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To better illustrate the biological context and experimental design, the following diagrams are provided.
Caption: Wnt/β-catenin pathway and the inhibitory action of SB-216763 on GSK-3.
Caption: General experimental workflow for assessing kinase inhibitor selectivity.
Conclusion
The available data robustly supports that SB-216763 is a highly selective inhibitor for GSK-3α and GSK-3β. Biochemical assays demonstrate a significant potency window between its on-target activity and its effect on a broad range of other protein kinases.[5][6] This high degree of selectivity makes SB-216763 a valuable tool for investigating the cellular functions of GSK-3 in various signaling pathways, such as the Wnt/β-catenin pathway.[3] While it is a very selective compound, researchers should remain aware of a potential interaction with PKCβ II and consider this in the interpretation of experimental results.[5] For any new experimental system, it is always recommended to confirm on-target effects through downstream analysis, such as monitoring β-catenin accumulation.[3]
References
- 1. Frontiers | Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 [frontiersin.org]
- 2. Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SB216763 | Cell Signaling Technology [cellsignal.com]
- 4. SB 216763 | GSK-3 Inhibitors: R&D Systems [rndsystems.com]
- 5. Probe SB-216763 | Chemical Probes Portal [chemicalprobes.org]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. domainex.co.uk [domainex.co.uk]
SB-216763: A Comprehensive Guide to its ATP-Competitive Inhibition of GSK-3
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SB-216763's performance as a Glycogen (B147801) Synthase Kinase-3 (GSK-3) inhibitor, supported by experimental data. We delve into its mechanism of action, selectivity, and impact on key signaling pathways.
SB-216763 is a potent and selective, cell-permeable inhibitor of GSK-3, acting through an ATP-competitive mechanism.[1][2][3][4] This small molecule has become a valuable tool in cellular biology and drug discovery for its ability to dissect the multifaceted roles of GSK-3 in various signaling pathways.
Potency and Selectivity: A Quantitative Comparison
SB-216763 exhibits high potency against both GSK-3 isoforms, GSK-3α and GSK-3β, with an IC50 value of 34.3 nM for both.[3] Its efficacy is further highlighted by a Ki value of 9 nM for GSK-3α, indicating a strong binding affinity to the enzyme's ATP-binding site.[5]
A key advantage of SB-216763 is its high selectivity for GSK-3 over other protein kinases. Studies have shown that at a concentration of 10 µM, SB-216763 demonstrates minimal to no inhibition against a panel of 24 other protein kinases.[1][2] This high degree of selectivity is crucial for minimizing off-target effects in experimental settings.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. GSK-3 |
| GSK-3α | 34.3 [3] | 1 |
| GSK-3β | 34.3 [3] | 1 |
| Other Kinases (Panel of 24) | >10,000[1][2] | >291 |
Mechanism of Action: ATP-Competitive Inhibition
The primary mechanism by which SB-216763 inhibits GSK-3 is by competing with ATP for its binding site on the kinase. This mode of action has been confirmed through various biochemical assays. The competitive nature of the inhibition means that the apparent potency of SB-216763 can be influenced by the concentration of ATP in the assay.
Experimental Workflow for Confirming ATP-Competitive Inhibition
The following diagram outlines a typical workflow to determine the ATP-competitive inhibition of a kinase.
Detailed Experimental Protocols
GSK-3 Kinase Activity Assay
This protocol is designed to measure the activity of GSK-3 in the presence of inhibitors like SB-216763.
Materials:
-
Recombinant human GSK-3α or GSK-3β
-
GSK-3 substrate peptide (e.g., a derivative of glycogen synthase)
-
SB-216763
-
ATP (radiolabeled or for use with ADP-Glo™ assay)
-
Kinase buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35)
-
Assay plates (e.g., 96-well or 384-well)
-
Detection reagents (e.g., for radiometric or luminescence-based assays)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of SB-216763 in DMSO.
-
Prepare serial dilutions of SB-216763 in kinase buffer.
-
Prepare a solution of GSK-3 enzyme in kinase buffer.
-
Prepare a solution of the substrate peptide and ATP in kinase buffer. The concentration of ATP should be close to its Km for GSK-3 for optimal competitive inhibition studies.
-
-
Assay Setup:
-
Add the serially diluted SB-216763 or vehicle (DMSO) to the assay wells.
-
Add the GSK-3 enzyme solution to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add the substrate/ATP mixture to each well to start the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction and Detection:
-
Stop the reaction according to the chosen detection method (e.g., by adding a stop solution or by spotting onto a membrane).
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P) or luminescence-based assays like ADP-Glo™, which measures the amount of ADP produced.[4]
-
Impact on Wnt/β-catenin Signaling Pathway
GSK-3 is a key negative regulator of the canonical Wnt signaling pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, SB-216763 prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and translocation to the nucleus.[2][6] In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes.
Conclusion
SB-216763 is a highly potent and selective ATP-competitive inhibitor of GSK-3. Its well-characterized mechanism of action and high selectivity make it an invaluable tool for researchers studying the diverse biological roles of GSK-3. The provided experimental protocols and pathway diagrams offer a framework for utilizing and understanding the effects of SB-216763 in a laboratory setting. For scientists in drug development, the specificity of SB-216763 serves as a benchmark for the design of novel GSK-3 inhibitors with therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SB 216763 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SB216763 | Cell Signaling Technology [cellsignal.com]
- 5. Probe SB-216763 | Chemical Probes Portal [chemicalprobes.org]
- 6. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Independent Verification of SB-216763's Neuroprotective Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of the glycogen (B147801) synthase kinase-3 (GSK-3) inhibitor, SB-216763, with other notable alternatives. The information presented is collated from independent research to support informed decisions in drug discovery and development.
Executive Summary
SB-216763 is a potent, selective, and ATP-competitive inhibitor of GSK-3. It has demonstrated neuroprotective effects across a range of preclinical models of neurological disorders, including traumatic brain injury (TBI) and ischemia. Its mechanism of action is primarily linked to the inhibition of GSK-3, a key regulator of diverse cellular processes, including apoptosis, neuroinflammation, and synaptic plasticity. However, the neuroprotective efficacy of SB-216763 can be context-dependent, and alternative GSK-3 inhibitors with different modes of action, such as AR-A014418 and Tideglusib, present viable alternatives for investigation. This guide offers a comparative overview of these compounds, summarizing their performance based on available experimental data.
Comparative Analysis of GSK-3 Inhibitors
The following tables summarize the key characteristics and neuroprotective efficacy of SB-216763 and its alternatives, AR-A014418 and Tideglusib. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions can vary between studies.
Table 1: In Vitro Inhibitory Activity of Selected GSK-3 Inhibitors
| Compound | Target(s) | IC50 (nM) | Ki (nM) | Mechanism of Action | Selectivity |
| SB-216763 | GSK-3α/β | 34.3 | 9 | ATP-competitive | High selectivity against a panel of over 20 other kinases.[1][2] |
| AR-A014418 | GSK-3β | 104 | 38 | ATP-competitive | Highly selective against CDK2 and CDK5.[3] |
| Tideglusib | GSK-3β | 5 (in vitro) | N/A | Non-ATP-competitive, irreversible | Exhibits high selectivity for GSK-3.[4] |
Table 2: In Vitro Neuroprotective Effects of Selected GSK-3 Inhibitors
| Compound | Model of Neurotoxicity | Cell Type | Effective Concentration | Neuroprotective Readout | Reference |
| SB-216763 | PI3K inhibition-induced apoptosis | Cerebellar granule neurons | 3 µM | Maximal neuroprotection | [5] |
| Serum deprivation | Retinal neurons | Not specified | Decreased γ-H2AX foci formation, enhanced cell viability | ||
| AR-A014418 | PI3K/PKB pathway blockage | N2A cells | Not specified | Protection from cell death | [3] |
| β-amyloid peptide | Hippocampal slices | Not specified | Inhibition of neurodegeneration | [3] | |
| Tideglusib | Ethacrynic acid-induced toxicity | SH-SY5Y neuroblastoma cells | 5 µM | Prevention of cell death | |
| Hypoxia-ischemia | Neonatal mouse brain | 5 mg/kg (in vivo) | Reduced cerebral infarct volume |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of SB-216763 and other GSK-3 inhibitors are mediated through the modulation of several key signaling pathways.
Wnt/β-catenin Signaling Pathway
Inhibition of GSK-3 by compounds like SB-216763 prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of genes involved in cell survival and proliferation.
Caption: Canonical Wnt/β-catenin signaling pathway.
Apoptosis Signaling Pathway
GSK-3β can promote apoptosis through both intrinsic and extrinsic pathways. By inhibiting GSK-3β, SB-216763 can prevent the activation of pro-apoptotic proteins and promote cell survival.
Caption: GSK-3β's role in the intrinsic apoptosis pathway.
Experimental Protocols
In Vitro Neuroprotection Assay (MTT Assay)
This protocol outlines a general procedure for assessing the neuroprotective effects of GSK-3 inhibitors against a neurotoxic insult in a neuronal cell line.
1. Cell Culture and Plating:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons) in appropriate media and conditions.
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
2. Compound Treatment and Toxin Exposure:
-
Prepare serial dilutions of the GSK-3 inhibitors (e.g., SB-216763, AR-A014418, Tideglusib) in culture media.
-
Pre-treat the cells with the inhibitors for a specified duration (e.g., 1-2 hours).
-
Induce neurotoxicity by adding a neurotoxic agent (e.g., glutamate, H₂O₂, MPP⁺) at a pre-determined toxic concentration.
-
Include appropriate controls: vehicle-treated cells, toxin-only treated cells, and untreated cells.
-
Incubate the plates for a duration relevant to the chosen neurotoxin (e.g., 24-48 hours).
3. Cell Viability Assessment (MTT Assay):
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Remove the culture medium from the wells and add fresh medium containing MTT solution (final concentration 0.5 mg/mL).
-
Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Experimental workflow for an in vitro neuroprotection assay.
Conclusion
SB-216763 is a well-established and potent GSK-3 inhibitor with demonstrated neuroprotective properties in various preclinical models. Its ATP-competitive mechanism of action is shared by other inhibitors like AR-A014418. In contrast, Tideglusib offers a non-ATP-competitive and irreversible mode of inhibition, which may present a different therapeutic profile. The choice of inhibitor for research and development will depend on the specific context of the neurological disorder being investigated, the desired signaling pathway modulation, and the required pharmacokinetic properties. The data and protocols presented in this guide provide a foundation for the independent verification and comparative evaluation of these promising neuroprotective agents.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AR-A014418, a selective GSK-3 inhibitor, produces antidepressant-like effects in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of SB-216763 for GSK-3α over GSK-3β: A Comparative Guide
This guide provides a detailed comparison of the inhibitory activity of SB-216763 against the two Glycogen Synthase Kinase-3 (GSK-3) isoforms, GSK-3α and GSK-3β. The objective is to assess the specificity of this small molecule inhibitor, supported by experimental data and detailed protocols. This information is intended for researchers, scientists, and professionals involved in drug development and cellular signaling research.
Introduction to SB-216763 and GSK-3
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. It exists in two highly homologous isoforms, GSK-3α and GSK-3β. Despite their similarities, the two isoforms are not functionally redundant, and isoform-specific inhibitors are valuable tools for dissecting their individual roles. SB-216763 is a well-established small molecule inhibitor of GSK-3. This guide evaluates its specificity for GSK-3α over GSK-3β.
Inhibitory Potency: A Quantitative Comparison
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). The available data for SB-216763's activity against GSK-3α and GSK-3β is summarized in the table below.
| Parameter | GSK-3α | GSK-3β | Selectivity (α vs β) | Reference |
| IC50 | 34.3 nM | 9 nM | ~3.8-fold selective for GSK-3β | |
| IC50 | 34 nM | 34 nM | Non-selective | |
| Ki | 34 nM (isoform not specified) | 34 nM (isoform not specified) | Not specified |
IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher potency. Ki: The inhibition constant, an indicator of the potency of an inhibitor.
The data indicates that SB-216763 is a potent inhibitor of both GSK-3 isoforms. However, there is some discrepancy in the reported selectivity. While one study suggests a slight preference for GSK-3β, another indicates that it inhibits both isoforms with similar potency. This highlights the importance of considering the specific experimental conditions when interpreting inhibitory data.
Experimental Protocols for Assessing GSK-3 Inhibition
The following is a generalized protocol for an in vitro kinase assay to determine the IC50 of SB-216763 against GSK-3α and GSK-3β. This protocol is based on common methodologies described in the literature.
Objective: To measure the enzymatic activity of GSK-3α and GSK-3β in the presence of varying concentrations of SB-216763 to determine the IC50 values.
Materials:
-
Recombinant human GSK-3α and GSK-3β enzymes
-
GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2)
-
Adenosine triphosphate (ATP), [γ-32P]ATP or [γ-33P]ATP for radiometric assays
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
SB-216763 dissolved in a suitable solvent (e.g., DMSO)
-
Phosphocellulose paper or other means of separating phosphorylated substrate from free ATP
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of SB-216763 in the kinase assay buffer.
-
In a reaction vessel, combine the GSK-3 enzyme (either GSK-3α or GSK-3β), the substrate peptide, and the diluted SB-216763 or vehicle control (DMSO).
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-32P]ATP (or [γ-33P]ATP). The final ATP concentration should be close to the Michaelis constant (Km) of the enzyme for ATP to ensure accurate IC50 determination.
-
Allow the reaction to proceed for a specific time, ensuring that the product formation is linear with time (e.g., 15-30 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP.
-
Quantify the amount of incorporated radiolabel in the substrate peptide using a scintillation counter.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
GSK-3 Signaling Pathways
GSK-3 is a key regulator in multiple signaling pathways. Its activity is often inhibited by upstream kinases such as Akt (Protein Kinase B). Upon activation by growth factors like insulin, Akt phosphorylates an N-terminal serine residue on GSK-3 (Ser21 on GSK-3α and Ser9 on GSK-3β), which inhibits its kinase activity. This disinhibition allows for the activation of downstream targets. SB-216763, as a direct inhibitor, mimics the effect of this phosphorylation event.
Conclusion
SB-216763 is a potent, ATP-competitive inhibitor of both GSK-3α and GSK-3β. While some evidence suggests a slight selectivity for GSK-3β, other studies report equal potency against both isoforms. Therefore, when using SB-216763 in experimental systems, it is crucial to consider it as a pan-GSK-3 inhibitor rather than an isoform-specific one. The choice of experimental conditions, particularly ATP concentration, can influence the observed potency and should be carefully controlled and reported. For studies requiring isoform-specific inhibition, alternative strategies or inhibitors with a more clearly defined selectivity profile should be considered.
A Comparative Guide to the Anti-Inflammatory Effects of SB-216763 and Other GSK-3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of SB-216763, a well-characterized Glycogen Synthase Kinase-3 (GSK-3) inhibitor, with other prominent compounds targeting GSK-3. The information presented is collated from various experimental studies to aid in the selection of appropriate research tools and to provide a rationale for the development of novel anti-inflammatory therapeutics.
Introduction to GSK-3 and Inflammation
Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Emerging evidence has strongly implicated GSK-3 as a key regulator of the inflammatory response.[1] Activation of GSK-3 is generally associated with a pro-inflammatory state, leading to the increased production of inflammatory mediators.[2] Consequently, the inhibition of GSK-3 has become an attractive strategy for the development of anti-inflammatory drugs.[2]
SB-216763 is a potent and selective, ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms. Its anti-inflammatory effects have been documented in a variety of in vitro and in vivo models.[3][4][5] This guide will compare the anti-inflammatory efficacy of SB-216763 to other GSK-3 inhibitors, including Lithium, AR-A014418, TDZD-8, BIO-acetoxime, and CHIR99021.
Quantitative Comparison of Anti-Inflammatory Effects
The following tables summarize the quantitative data from comparative studies on the anti-inflammatory effects of SB-216763 and other GSK-3 inhibitors. It is important to note that the experimental conditions, such as cell types, inhibitor concentrations, and stimulation methods, may vary between studies, which can influence the observed effects.
Table 1: Comparison in LPS-Stimulated BV-2 Microglial Cells[8]
| Compound | Concentration | Nitric Oxide (NO) Reduction | Glutamate (B1630785) Reduction | TNF-α Reduction | IL-6 Reduction | MCP-1 Reduction |
| SB-216763 | 10 µM | 49.2% | 40.6% | Lower than CHIR99021 & LiCl | Lower than CHIR99021 & LiCl | Lower than CHIR99021 & LiCl |
| CHIR99021 | 10 µM | 79.2% | 55.4% | Most Potent | Most Potent | Most Potent |
| Lithium (LiCl) | 10 mM | 72.2% | 64.1% | More Potent than SB-216763 | More Potent than SB-216763 | More Potent than SB-216763 |
| NP12 | 5 µM | 61.8% | 60.6% | - | - | - |
Note: In this study, CHIR99021 was the most potent inhibitor in reducing NO, TNF-α, IL-6, and MCP-1 levels. Lithium was most effective at reducing glutamate production.[6]
Table 2: Comparison in LPS-Stimulated Human Neutrophils[9]
| Compound | Concentration | Effect on TNF-α Production |
| SB-216763 | 0.03 µM (EC50) | Increased TNF-α production |
| BIO-acetoxime | 0.1 µM (EC50) | Increased TNF-α production |
| Lithium (LiCl) | 1 mM (EC50) | Increased TNF-α production |
| TDZD-8 | 0.1 - 10 µM | No effect on TNF-α production |
Note: In this particular model using human neutrophils, several GSK-3 inhibitors, including SB-216763, paradoxically increased LPS-stimulated TNF-α production, while the non-ATP competitive inhibitor TDZD-8 had no effect.[7]
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of GSK-3 inhibitors are primarily mediated through the modulation of key signaling pathways, most notably the NF-κB pathway.
Caption: Simplified signaling pathway of GSK-3 in LPS-induced inflammation.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Detailed Experimental Protocols
Lipopolysaccharide (LPS)-Induced Inflammation in BV-2 Microglial Cells
This protocol is adapted from studies investigating the anti-inflammatory effects of GSK-3 inhibitors on microglial cells.[6]
-
Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment:
-
The culture medium is replaced with fresh medium.
-
Cells are pre-treated with various concentrations of SB-216763 or other GSK-3 inhibitors (e.g., 1-20 µM) for 1 hour.
-
LPS (from E. coli O111:B4) is added to a final concentration of 100 ng/mL to induce an inflammatory response.
-
Control wells receive either vehicle (DMSO) or no treatment.
-
-
Incubation: The cells are incubated for 24 hours.
-
Analysis:
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Cell Viability: Cell viability is assessed using an MTT or similar assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compounds.
-
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used in vivo model of rheumatoid arthritis to evaluate the therapeutic potential of anti-inflammatory compounds.
-
Animals: DBA/1J mice (male, 8-10 weeks old) are typically used as they are highly susceptible to CIA.
-
Induction of Arthritis:
-
Bovine type II collagen is emulsified with Complete Freund's Adjuvant (CFA).
-
On day 0, mice are immunized by intradermal injection at the base of the tail with 100 µL of the emulsion.
-
On day 21, a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment:
-
Starting from the day of the booster injection (day 21), mice are treated daily with intraperitoneal injections of SB-216763 (e.g., 1-10 mg/kg) or other compounds.
-
A control group receives vehicle (e.g., DMSO in saline).
-
-
Assessment of Arthritis:
-
Clinical Scoring: The severity of arthritis in each paw is monitored and scored visually on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Paw swelling is measured using a caliper.
-
-
Histological Analysis: At the end of the experiment (e.g., day 42), mice are euthanized, and their paws are collected for histological examination to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Cytokine Analysis: Blood samples can be collected to measure systemic levels of inflammatory cytokines.
Conclusion
SB-216763 is a valuable tool for studying the role of GSK-3 in inflammation. However, comparative studies suggest that the anti-inflammatory potency of GSK-3 inhibitors can be context-dependent, varying with the specific compound, cell type, and inflammatory stimulus. For instance, while CHIR99021 appears more potent than SB-216763 in reducing a broad range of inflammatory mediators in microglial cells, the effects of these inhibitors can differ significantly in other cell types like neutrophils. The non-ATP competitive inhibitor TDZD-8 may offer a different pharmacological profile. This guide highlights the importance of carefully selecting a GSK-3 inhibitor based on the specific research question and experimental model. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the therapeutic potential of different GSK-3 inhibitors for inflammatory diseases.
References
- 1. Glycogen Synthase Kinase-3 (GSK3): Inflammation, Diseases, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Potential of GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] GSK3 inhibition reduces inflammatory responses of microglia and upregulates Il-10 production | Semantic Scholar [semanticscholar.org]
- 5. SB‐216763, a GSK‐3β inhibitor, protects against aldosterone‐induced cardiac, and renal injury by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medic.upm.edu.my [medic.upm.edu.my]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling SB-216763
This document provides comprehensive safety and logistical information for the handling of SB-216763, a potent and selective glycogen (B147801) synthase kinase-3 (GSK-3) inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
I. Personal Protective Equipment (PPE) and Safety Precautions
SB-216763 is a chemical compound that requires careful handling to prevent exposure. It is known to be irritating to the eyes, respiratory system, and skin. Adherence to the following PPE guidelines is mandatory.
1.1. Required Personal Protective Equipment:
-
Respiratory Protection: A dust mask, such as a type N95 (US), should be worn when handling the solid form of SB-216763 to prevent inhalation of the powder.
-
Eye Protection: Safety glasses or goggles are required to protect the eyes from dust particles and splashes of solutions.
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.
-
Body Protection: A lab coat or other suitable protective clothing must be worn to protect against skin exposure.
1.2. General Safety and Handling Procedures:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.
-
Avoid Inhalation: Do not breathe in the dust of the solid compound.
-
Work in a Ventilated Area: All handling of SB-216763 should be performed in a well-ventilated laboratory or under a chemical fume hood.
-
Light Sensitivity: SB-216763 is light-sensitive. Protect the solid compound and its solutions from light exposure[1].
II. Storage and Disposal Plan
Proper storage and disposal are critical for maintaining the stability of SB-216763 and ensuring laboratory safety.
2.1. Storage Procedures:
-
Solid Form: The lyophilized powder should be stored at room temperature or desiccated at -20°C. In its lyophilized form, SB-216763 is stable for up to 24 months[2].
-
Solutions:
-
Prepare solutions on the same day of use if possible[1].
-
For longer-term storage, aliquot solutions and store at -20°C for up to one month[1] or three months to prevent loss of potency[2].
-
Avoid repeated freeze-thaw cycles[2]. Before use, equilibrate the solution to room temperature and ensure no precipitate is present[1].
-
2.2. Disposal Plan:
-
Consult Local Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Waste Collection:
-
Collect waste SB-216763 and any contaminated materials (e.g., pipette tips, tubes) in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is known.
-
-
Disposal Vendor: Arrange for pick-up and disposal by a licensed hazardous waste disposal company.
III. Quantitative Data Summary
The following table summarizes key quantitative data for SB-216763.
| Parameter | Value | Cell/System | Reference |
| IC₅₀ (GSK-3α) | 34.3 nM | Cell-free assay | [3][4][5] |
| IC₅₀ (GSK-3β) | ~34.3 nM | Cell-free assay | [3][4][5] |
| EC₅₀ (Glycogen Synthesis) | 3.6 µM | Human liver cells | [2] |
| Typical Working Concentration | 5-25 µM | In vitro cell culture | [2] |
| Molecular Weight | 371.22 g/mol | N/A | [2] |
| Solubility in DMSO | Up to 100 mM | N/A | [5] |
IV. Experimental Protocols
4.1. Protocol for GSK-3 Kinase Inhibition Assay:
This protocol describes a method to measure the kinase activity of GSK-3 in the presence of SB-216763.
-
Prepare Reaction Mixture: In a suitable reaction vessel, combine the following components to their final concentrations:
-
1 nM human GSK-3α
-
50 mM MOPS pH 7.0
-
0.2 mM EDTA
-
10 mM Mg-acetate
-
7.5 mM β-mercaptoethanol
-
5% (w/v) glycerol
-
0.01% (w/v) Tween-20
-
10% (v/v) DMSO
-
28 µM GS-2 peptide substrate (a glycogen synthase-derived peptide)
-
Varying concentrations of SB-216763
-
-
Initiate Reaction: Start the kinase reaction by adding 0.34 µCi of [³³P]γ-ATP. The total ATP concentration should be 10 µM.
-
Incubate: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Stop Reaction and Measure Incorporation:
-
Spot the reaction mixture onto P30 phosphocellulose mats.
-
Wash the mats six times with 0.5% (v/v) H₃PO₄ to remove unincorporated ATP.
-
Seal the filter mats in sample bags containing scintillation fluid.
-
Determine the amount of ³³P incorporated into the substrate peptide by counting the mats in a scintillation counter.
-
4.2. Protocol for Maintaining Mouse Embryonic Stem Cells (mESCs) in a Pluripotent State:
This protocol outlines the use of SB-216763 to maintain mESCs in an undifferentiated state.
-
Cell Culture Preparation:
-
Culture J1 mESCs on mouse embryonic fibroblasts (MEFs).
-
Use standard mESC culture medium.
-
-
Treatment with SB-216763:
-
Add SB-216763 to the culture medium at a final concentration of 10 µM. This is done in the absence of leukemia inhibitory factor (LIF).
-
A vehicle control (e.g., 0.1% DMSO) should be run in parallel.
-
-
Cell Maintenance:
-
Passage the mESCs every 3 days. Plate 20,000–50,000 mESCs on new MEF-covered 6-well plates.
-
Monitor the morphology of the mESC colonies. Pluripotent colonies should be compact with well-defined edges.
-
-
Assessment of Pluripotency:
-
After a desired period (e.g., one month), assess the expression of pluripotency markers such as Oct4, Sox2, and Nanog via immunocytochemistry or qPCR.
-
Alternatively, stain a duplicate plate for alkaline phosphatase (AP) activity at regular intervals (e.g., days 10, 20, and 30) to monitor pluripotency[6].
-
V. Mandatory Visualizations
Caption: Inhibition of GSK-3 by SB-216763 prevents β-catenin degradation, leading to its nuclear translocation and target gene transcription.
Caption: A generalized workflow for in vitro experiments involving SB-216763 treatment and subsequent analysis.
References
- 1. SB 216763 |SB-216763 | GSK3 inhibitor | Hello Bio [hellobio.com]
- 2. SB216763 | Cell Signaling Technology [cellsignal.com]
- 3. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 4. SB 216763 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells | PLOS One [journals.plos.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
